3-Amino-4-phenylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-phenylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWKYMYEJLKQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376589 | |
| Record name | 3-Amino-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146140-99-0 | |
| Record name | 3-Amino-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-4-phenylpyridine (CAS: 146140-99-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-phenylpyridine is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis and pharmaceutical research. Its unique structure, featuring a pyridine ring substituted with both an amino and a phenyl group, makes it a valuable intermediate for the development of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, biological significance, and safety considerations to support its application in research and drug discovery. The aminopyridine scaffold is of significant interest due to the diverse pharmacological activities exhibited by its derivatives.[2][3]
Chemical and Physical Properties
This compound is commercially available as a light yellow solid.[1] While extensive experimental data on all its physical properties are not widely published, the fundamental chemical identifiers and characteristics are well-established.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 146140-99-0 | [1] |
| Molecular Formula | C₁₁H₁₀N₂ | [1][4] |
| Molecular Weight | 170.21 g/mol | [1][4] |
| Appearance | Light yellow solid | [1] |
| Purity | ≥ 95% (HPLC) | [1][4] |
| IUPAC Name | 4-phenylpyridin-3-amine | |
| Synonyms | 4-Phenyl-3-pyridinamine, 4-Phenylpyridin-3-ylamine | [1] |
| SMILES | Nc1cnccc1-c1ccccc1 | [4] |
| InChI Key | JXWKYMYEJLKQLL-UHFFFAOYSA-N | [4] |
| Storage Conditions | 0-8°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves modern cross-coupling reactions, which offer high efficiency and versatility. The Suzuki-Miyaura coupling is a common and effective method for forming the carbon-carbon bond between the pyridine and phenyl rings.
Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-amino-4-halopyridine with phenylboronic acid.
Materials and Reagents:
-
3-Amino-4-halopyridine (e.g., 3-amino-4-bromopyridine or 3-amino-4-iodopyridine) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/water, 4:1)
Procedure:
-
To a flame-dried round-bottom flask, add the 3-amino-4-halopyridine, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[5]
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to obtain the final product, this compound.[5]
Diagram 1: Generalized Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Applications
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The aminopyridine structural motif is present in numerous biologically active compounds, and derivatives have shown a wide range of pharmacological effects.[3][6]
-
Neurological Disorders: Aminopyridines are known to act as potassium channel blockers.[7] By blocking voltage-gated potassium channels, they can prolong action potentials, leading to increased calcium influx at nerve terminals and enhanced neurotransmitter release.[8][9] This mechanism is the basis for the therapeutic use of compounds like 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine in conditions such as multiple sclerosis and Lambert-Eaton myasthenic syndrome.[7][10] this compound's structure suggests it could serve as a scaffold for developing novel modulators of neuronal excitability.[1][8]
-
Oncology: The phenylpyridine core is being investigated for anticancer applications. For instance, some pyrazolo[3,4-b]pyridine derivatives have been evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
-
Antibiotic Research: This compound has been used in the synthesis of streptonigrin models, an antibiotic with broad-spectrum activity.[4]
-
Other Therapeutic Areas: The versatility of the aminopyridine scaffold has led to its incorporation into molecules targeting a wide array of enzymes and receptors, with applications in antiviral, anti-inflammatory, and cardiovascular research.[11][12]
Potential Mechanism of Action in Neuromodulation
The primary mechanism of action for many aminopyridines in the central nervous system is the blockade of voltage-gated potassium (Kv) channels.[7][11] This action has a cascading effect on neuronal signaling.
Diagram 2: Potential Neuromodulatory Mechanism of Aminopyridine Derivatives
Caption: Aminopyridines can enhance neurotransmission by blocking K+ channels.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related aminopyridine compounds can be used to infer potential hazards and necessary precautions. Aminopyridines as a class are generally considered toxic if swallowed or in contact with skin.[13]
Table 2: General Safety and Handling Precautions for Aminopyridines
| Category | Recommendation | Reference(s) |
| Hazard Statements | Toxic if swallowed (H301), Toxic in contact with skin (H311), Causes skin irritation (H315), Causes serious eye irritation (H319). | [13] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood. | [13][14][15] |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, and open flames. | [14] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up and away from incompatible materials such as strong oxidizing agents. | [16] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. | [13] |
| First Aid (Skin) | Remove all contaminated clothing immediately. Wash skin with plenty of soap and water. Get medical attention if irritation persists. | [13] |
| First Aid (Ingestion) | Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting. | [13] |
| Spill Response | Wear appropriate PPE. Avoid generating dust. Sweep up and shovel into suitable containers for disposal. |
Disclaimer: This safety information is based on related compounds. Always consult the specific MSDS provided by the supplier before handling this compound.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate for developing novel therapeutics for neurological disorders and cancer is well-recognized. A thorough understanding of its properties, synthetic routes, and potential biological mechanisms, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to effectively harness the potential of this valuable molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 9. Enhancing Neural Transmission in Multiple Sclerosis (4-Aminopyridine Therapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 12. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. alkalimetals.com [alkalimetals.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-4-phenylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and a full characterization profile based on established analytical techniques.
Introduction
This compound is a substituted pyridine derivative featuring both an amino and a phenyl group. This unique arrangement of functional groups makes it a desirable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1] The pyridine scaffold is a common motif in pharmaceuticals, and the presence of an amino group provides a key handle for further chemical modifications, while the phenyl group can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.[2]
This guide outlines two of the most powerful and versatile methods in modern organic synthesis for the preparation of this compound: the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination. Furthermore, a detailed account of the analytical techniques employed for the structural elucidation and purity assessment of the synthesized compound is provided.
Synthetic Pathways
The synthesis of this compound can be strategically approached by forming either the C-C bond between the pyridine and phenyl rings or the C-N bond of the amino group.
Suzuki-Miyaura Cross-Coupling
A robust method for the formation of the C-C bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the reaction of a halo-aminopyridine with phenylboronic acid. A plausible route starts from 3-amino-4-chloropyridine.
Caption: Proposed Suzuki-Miyaura synthesis of this compound.
Buchwald-Hartwig Amination
Alternatively, the C-N bond can be formed via a Buchwald-Hartwig amination. This reaction would involve the coupling of a 3-halo-4-phenylpyridine with an ammonia equivalent.[3] This method is particularly effective for the formation of C-N bonds with a wide range of substrates.[3]
Caption: Proposed Buchwald-Hartwig synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic routes. These protocols are based on established procedures for similar heterocyclic compounds and may require optimization for the specific synthesis of this compound.[4]
Synthesis via Suzuki-Miyaura Coupling
Materials:
-
3-Amino-4-chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-amino-4-chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Synthesis via Buchwald-Hartwig Amination
Materials:
-
3-Bromo-4-phenylpyridine
-
Benzophenone imine (ammonia surrogate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromo-4-phenylpyridine (1.0 eq), palladium(II) acetate (0.03 eq), and Xantphos (0.06 eq) in anhydrous toluene.
-
Add sodium tert-butoxide (1.4 eq) and benzophenone imine (1.2 eq).
-
Heat the mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, add 1 M HCl and stir for 1 hour to hydrolyze the intermediate imine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford this compound.
Characterization of this compound
The synthesized this compound should be a light yellow solid.[1] A comprehensive characterization is essential to confirm its identity, purity, and structure.
Caption: Workflow for the characterization of this compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| Appearance | Light yellow solid | [1] |
| Purity (HPLC) | ≥ 95% | [1] |
| CAS Number | 146140-99-0 | [2] |
Spectroscopic Data
The following tables present the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected spectrum in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Pyridine H |
| ~8.0 | s | 1H | Pyridine H |
| ~7.5-7.3 | m | 5H | Phenyl H |
| ~7.1 | d | 1H | Pyridine H |
| ~3.9 | br s | 2H | -NH₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected spectrum in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~150-140 | Pyridine C |
| ~138 | Phenyl C (quaternary) |
| ~130-127 | Phenyl CH |
| ~125-120 | Pyridine CH |
| ~115 | Pyridine C-NH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3450-3300 | N-H stretch (asymmetric and symmetric) |
| ~3100-3000 | Aromatic C-H stretch |
| ~1620 | N-H bend |
| ~1600, 1580, 1480 | Aromatic C=C stretch |
| ~760, 700 | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 170 | [M]⁺ (Molecular ion) |
| 169 | [M-H]⁺ |
| 143 | [M-HCN]⁺ |
Conclusion
This technical guide has outlined robust and modern synthetic strategies for the preparation of this compound, a compound of significant interest to the scientific and drug development communities. The detailed experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a solid foundation for its synthesis. The comprehensive characterization data, including expected spectroscopic and physical properties, will aid researchers in the verification of their synthesized material. The methodologies and data presented herein are intended to facilitate the accessibility and utilization of this compound in further research and development endeavors.
References
Spectroscopic Profile of 3-Amino-4-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for the compound 3-Amino-4-phenylpyridine (C₁₁H₁₀N₂), a versatile building block in organic synthesis and pharmaceutical research.[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.
Chemical Structure and Properties
-
IUPAC Name: 4-phenylpyridin-3-amine[3]
-
Molecular Formula: C₁₁H₁₀N₂[1]
-
Molecular Weight: 170.21 g/mol [1]
-
Appearance: Expected to be a light yellow solid.[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related molecules such as 3-aminopyridine, 4-phenylpyridine, and 3-amino-4-methylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.1-8.3 | Doublet | 1H | H2 (Pyridine) |
| ~7.9-8.1 | Doublet | 1H | H6 (Pyridine) |
| ~7.3-7.6 | Multiplet | 5H | Phenyl-H |
| ~7.0-7.2 | Doublet of Doublets | 1H | H5 (Pyridine) |
| ~3.5-4.5 | Broad Singlet | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | C4 (Pyridine) |
| ~145-150 | C2 (Pyridine) |
| ~140-145 | C6 (Pyridine) |
| ~135-140 | C1' (Phenyl, ipso) |
| ~128-130 | C2', C3', C4', C5', C6' (Phenyl) |
| ~120-125 | C5 (Pyridine) |
| ~115-120 | C3 (Pyridine) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 1620-1580 | Strong | C=C and C=N ring stretching |
| 1500-1400 | Medium-Strong | Aromatic ring stretching |
| 1350-1250 | Strong | C-N stretch |
| 850-750 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Data
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular Ion) |
| 169 | [M-H]⁺ |
| 143 | [M-HCN]⁺ |
| 142 | [M-N₂H₂]⁺ |
| 115 | [C₉H₇]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid aromatic amine like this compound.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. An attached proton test (e.g., DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shifts relative to an internal standard (e.g., TMS at 0.00 ppm).
IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride.[5]
-
Film Deposition: Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Background Subtraction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Data Interpretation: The peak with the highest m/z is often the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
An In-depth Guide to the Crystal Structure Analysis of 3-Amino-4-phenylpyridine Derivatives
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-Amino-4-phenylpyridine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols, data presentation, and visualization of the analytical workflow essential for understanding the three-dimensional atomic arrangement of these compounds. The structural insights gained from such analysis are pivotal for rational drug design, polymorphism screening, and understanding structure-activity relationships (SAR).
As a representative example to illustrate the data and analytical process, this guide will refer to the detailed crystal structure analysis of 4-Amino-3,5-dichloropyridine (ADCP) , a related aminopyridine derivative for which comprehensive crystallographic data is available.
I. Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its atomic coordinates.
A. Synthesis of Aminopyridine Derivatives
The synthesis of aminopyridine scaffolds can be achieved through various established organic chemistry reactions. A common method involves the Hofmann rearrangement of nicotinamide, where the amide is treated with sodium hypobromite to yield the corresponding amine. Other routes include palladium-catalyzed reactions for functionalizing the pyridine ring.
General Protocol for Hydrodechlorination:
-
A solution of a chloropyridine derivative (1 equivalent) is prepared in a solvent such as methanol (10 mL).
-
10% Palladium on carbon (Pd/C) catalyst (e.g., 1 mol%) and a base like sodium bicarbonate (1 equivalent per chlorine atom) are added to the solution.
-
The reaction vessel is sealed and purged with hydrogen gas.
-
The suspension is stirred at room temperature under a hydrogen atmosphere (1 atm) for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is filtered through a pad of celite to remove the catalyst, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified using column chromatography to yield the final aminopyridine derivative.
B. Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step in the process. The ideal crystal for single-crystal X-ray diffraction should be well-formed, free of defects, and typically between 30 to 300 microns in size.[1] Several techniques can be employed:
-
Slow Evaporation (Most Common): A nearly saturated solution of the purified compound is prepared in a suitable solvent. The choice of solvent is crucial; the compound should be moderately soluble.[2] The solution is filtered into a clean vial, which is then loosely covered to allow the solvent to evaporate slowly and undisturbed over days or weeks.[2]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually to room temperature, or lower, causing the solubility to decrease and promoting crystal growth.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
C. Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and lattice parameters.[1]
Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and oil.[1] The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential degradation.[1]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]
-
Data Reduction: The collected raw diffraction data are processed. This involves integrating the intensities of the diffraction spots, applying corrections for factors like Lorentz and polarization effects, and performing an absorption correction.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. Direct methods or Patterson methods are commonly used to determine the initial atomic positions.
-
Structure Refinement: The initial structural model is refined using full-matrix least-squares on F² to improve the agreement between the observed diffraction data and the data calculated from the model. In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
II. Data Presentation and Analysis: A Case Study
The following data for 4-Amino-3,5-dichloropyridine (ADCP) serves as a practical example of how crystallographic information is presented and interpreted.[3][4]
Crystal Data and Structure Refinement
Quantitative crystallographic data is conventionally summarized in a standardized table, providing key parameters about the crystal lattice and the quality of the refinement.
| Parameter | Value (for ADCP) |
| Chemical Formula | C₅H₄Cl₂N₂ |
| Formula Weight | 163.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.8681 (3) |
| b (Å) | 14.2811 (10) |
| c (Å) | 12.0461 (9) |
| α (°) | 90 |
| β (°) | 93.308 (3) |
| γ (°) | 90 |
| Volume (ų) | 662.62 (8) |
| Z | 4 |
| T (K) | 296 |
| ρcalc (g/cm³) | 1.634 |
| μ (mm⁻¹) | 0.96 |
| F(000) | 328.0 |
| Final R₁(I > 2σ(I)) | 0.0579 |
| wR₂(all data) | 0.1691 |
Table 1: Crystal data and structure refinement details for 4-Amino-3,5-dichloropyridine (ADCP).
Molecular Structure and Conformation
In the crystal structure of ADCP, the molecule is essentially planar. The C1—N1—C5 bond angle within the pyridine ring is 116.4 (5)°, a slight deviation from the ideal 120° for sp² hybridization, which can be attributed to the lone pair on the nitrogen atom.[3]
Supramolecular Assembly and Intermolecular Interactions
The overall crystal packing is stabilized by a network of non-covalent interactions. In the case of ADCP, molecules are assembled into chains via strong N—H⋯N hydrogen bonds.[3] These chains are further interconnected through offset π–π stacking interactions between the pyridine rings of adjacent chains.[3] The perpendicular distance between stacked rings is 3.4954 (12) Å.[3] The packing is further consolidated by halogen–π interactions.[3]
Hirshfeld surface analysis reveals the quantitative contributions of different intermolecular contacts, with Cl⋯H/H⋯Cl (40.1%), H⋯H (15.7%), and N⋯H/H⋯N (13.1%) being the most significant for ADCP.[3]
Hydrogen Bond Geometry
Hydrogen bonds are critical in directing the assembly of molecules in the crystal. Their geometric parameters are typically presented in a dedicated table.
| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
| N2—H2A···N1 | 0.86 | 2.36 | 3.204 (4) | 166 |
Table 2: Hydrogen bond geometry for 4-Amino-3,5-dichloropyridine (ADCP).
III. Visualization of Workflows and Interactions
Diagrams are essential for clearly communicating complex workflows and relationships. The following are generated using the Graphviz DOT language, adhering to specified design constraints.
References
The Rising Therapeutic Potential of 3-Amino-4-phenylpyridine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, 3-amino-4-phenylpyridine has emerged as a privileged structure, with its analogs demonstrating significant potential in oncology and other therapeutic areas.[1][2] This technical guide provides an in-depth overview of the biological activities of novel this compound analogs, with a focus on their anticancer properties. We will delve into their synthesis, experimental evaluation, and mechanisms of action, presenting quantitative data and detailed protocols to support further research and development in this promising area.
Synthesis of this compound Analogs
The construction of the this compound core and its derivatives is most commonly achieved through modern palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig couplings offer efficient and versatile routes to these compounds.[2][3][4][5]
A generalized synthetic workflow often involves the coupling of a substituted 3-aminopyridine derivative with a phenylboronic acid or a related organoboron reagent. The specific starting materials can be varied to introduce a wide range of substituents on both the pyridine and phenyl rings, allowing for the creation of diverse chemical libraries for biological screening.
Biological Activity and Mechanism of Action
A significant body of research points to the potent anticancer activity of this compound analogs.[1][2] A primary mechanism underlying this activity is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[6][7]
CDK2 Inhibition and Cell Cycle Arrest
CDK2 is a key regulator of the cell cycle, specifically the G1 to S phase transition.[8] In many cancers, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[6][7] this compound analogs can act as competitive inhibitors at the ATP-binding site of CDK2, preventing the phosphorylation of its substrates.[6] This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby halting the proliferation of cancer cells and, in many cases, inducing apoptosis (programmed cell death).[6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 3-Amino-4-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-phenylpyridine is a heterocyclic organic compound that has garnered interest within the scientific community as a versatile scaffold for the synthesis of novel therapeutic agents. While direct and extensive research into the specific mechanism of action of this compound is not widely published, analysis of structurally related aminopyridine and phenylpyridine derivatives provides significant insights into its potential biological activities. This technical guide consolidates the available data on these related compounds to hypothesize a mechanism of action for this compound, presenting quantitative data from analogous compounds, detailing relevant experimental protocols, and visualizing potential signaling pathways and workflows. The primary proposed mechanisms of action, based on analog studies, revolve around the modulation of ion channels and enzyme inhibition.
Introduction
This compound belongs to the aminopyridine class of compounds, which are known for their diverse pharmacological activities.[1] The presence of both a pyridine ring and an amino group suggests potential interactions with various biological targets.[2] Furthermore, the phenyl substitution introduces steric and electronic properties that can influence binding affinity and selectivity for specific enzymes and receptors.[3] This document serves as an in-depth exploration of the potential mechanisms through which this compound may exert its biological effects, drawing parallels from comprehensive studies on its structural analogs.
Potential Mechanisms of Action
Based on the biological activities of related compounds, the mechanism of action of this compound can be postulated to involve several key pathways:
Ion Channel Modulation
Aminopyridines are well-documented as blockers of voltage-gated potassium channels.[1][4] This action leads to a prolongation of the action potential, which in turn enhances the influx of calcium ions at the presynaptic terminal and subsequently increases the release of neurotransmitters.[4] This mechanism is the basis for the therapeutic use of aminopyridine derivatives in certain neurological conditions.[4][5]
Enzyme Inhibition
Derivatives of phenylpyridine have been investigated as inhibitors of several key enzymes:
-
NADH Dehydrogenase (Complex I): Analogs of 1-methyl-4-phenylpyridinium (MPP+), which shares the 4-phenylpyridine core, are known inhibitors of NADH dehydrogenase in the mitochondrial electron transport chain.[6] This inhibition can lead to a decrease in ATP production and an increase in reactive oxygen species.
-
Dipeptidyl Peptidase-4 (DPP-4): Various phenylpyridine derivatives have been synthesized and evaluated as inhibitors of DPP-4, an enzyme involved in glucose metabolism.[7] Inhibition of DPP-4 increases the levels of incretin hormones, which leads to enhanced insulin secretion and improved glucose control.
-
Renin: A conformationally restricted analog incorporating a 3-amino-4-phenyl-2-piperidone scaffold has been shown to be a potent inhibitor of renin, a key enzyme in the renin-angiotensin system that regulates blood pressure.[8]
-
Tubulin Polymerization: Diarylpyridines, which are structurally related to 4-phenylpyridine, have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[9] This activity makes them potential candidates for anticancer therapies.
Quantitative Data for Analogs of this compound
| Compound/Analog | Target | Assay Type | Quantitative Metric (IC50/Ki) | Reference |
| 3(S)-(acetylamino)-alpha(S)-butyl-N-[4(S)-[(butylamino)carbonyl]-1(S)-(cyclohexylmethyl)-2(S)-hydroxy-5-methylhexyl]-2-oxo-4(R)-phenyl-1-piperidineacetamide | Renin | Enzyme Inhibition Assay | IC50 = 21 nM | [8] |
| 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid | DPP-4 | Enzyme Inhibition Assay | IC50 = 0.57 nM | [7] |
| 4'-alkyl-substituted 1-methyl-4-phenylpyridinium (MPP+) analogs | NADH Oxidase | Enzyme Inhibition Assay | IC50 values show negative correlation with hydrophobicity | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in elucidating the precise mechanism of action of this compound, based on protocols used for its analogs.
Voltage-Gated Potassium Channel Patch-Clamp Assay
Objective: To determine the effect of this compound on voltage-gated potassium channel currents.
Methodology:
-
Cell Culture: Use a cell line stably expressing the desired potassium channel subtype (e.g., Kv1.1) in a suitable culture medium.
-
Electrophysiology Setup: Employ a whole-cell patch-clamp setup equipped with an amplifier, data acquisition system, and perfusion system.
-
Pipette and Bath Solutions: Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate potassium currents.
-
Recording:
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit potassium channel currents (e.g., depolarizing steps from a holding potential of -80 mV).
-
Record baseline currents in the absence of the compound.
-
Perfuse the cells with increasing concentrations of this compound and record the corresponding currents.
-
-
Data Analysis: Measure the peak current amplitude at each concentration and calculate the percentage of inhibition. Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
Renin Inhibition Fluorometric Assay
Objective: To quantify the inhibitory activity of this compound against renin.
Methodology:
-
Reagents: Obtain recombinant human renin, a fluorogenic renin substrate, and a suitable assay buffer.
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the test compound (this compound) at various concentrations, and the renin enzyme.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by renin results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.
-
Tubulin Polymerization Assay
Objective: To assess the effect of this compound on the polymerization of tubulin.
Methodology:
-
Reagents: Use purified bovine brain tubulin, a polymerization buffer containing GTP, and a positive control inhibitor (e.g., colchicine).[9]
-
Assay Setup: Perform the assay in a temperature-controlled spectrophotometer.[9]
-
Procedure:
-
Data Analysis: Compare the absorbance profiles of the samples treated with the test compound to the control to determine the extent of inhibition.[9]
Visualizations
Potential Signaling Pathways
Caption: Potential signaling pathways affected by this compound.
General Experimental Workflow
Caption: General workflow for investigating the mechanism of action.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is limited, the extensive research on its structural analogs provides a strong foundation for postulating its biological activities. The most probable mechanisms include the modulation of voltage-gated potassium channels and the inhibition of key enzymes such as renin, DPP-4, and NADH dehydrogenase, as well as the disruption of tubulin polymerization. The experimental protocols and data presented in this guide offer a comprehensive framework for future investigations to definitively characterize the pharmacological profile of this promising compound. Further research is warranted to explore these potential mechanisms and to evaluate the therapeutic potential of this compound and its derivatives in various disease models.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]
- 6. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Amino-4-phenylpyridine Derivatives as Tubulin Polymerization Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2][3] They play a crucial role in numerous essential cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1][2] The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is vital for proper chromosome segregation.[4] This makes tubulin a key and clinically validated target for the development of anticancer therapeutics.[1][4]
Microtubule-targeting agents (MTAs) disrupt microtubule dynamics and are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[1] These agents often bind to one of three major sites on the tubulin dimer: the taxane, vinca, or colchicine binding sites.[4] The colchicine binding site, located on β-tubulin at the interface with α-tubulin, is a particularly attractive target for the development of new inhibitors.[5] Combretastatin A-4 (CA-4), a natural product that binds to this site, shows excellent cytotoxicity against a wide range of cancer cells but is limited by poor bioavailability and metabolic instability.[5]
This has spurred the development of synthetic analogues that mimic the structural features of CA-4, often replacing its flexible cis-stilbene bridge with rigid heterocyclic scaffolds. Among these, pyridine derivatives have emerged as a promising class. This guide focuses specifically on 3-amino-4-phenylpyridine and related diarylpyridine derivatives, which utilize a rigid pyridine linker to fix the two aryl rings in a conformation that is optimal for binding to the colchicine site, thereby acting as potent inhibitors of tubulin polymerization.[5][6]
Mechanism of Action
The primary mechanism of action for this compound derivatives involves their direct interaction with the colchicine binding site on β-tubulin.[5] This binding event physically obstructs the curved-to-straight conformational change that tubulin dimers must undergo to be incorporated into a growing microtubule.
The key steps in the mechanism are:
-
Binding to Tubulin: The derivative binds to the colchicine pocket on the β-tubulin subunit. Molecular docking studies suggest that one aryl ring (often a 3,4,5-trimethoxyphenyl group, mimicking the A-ring of CA-4) inserts deep into a hydrophobic pocket, while the second aryl ring extends towards the α/β-tubulin interface.[5][7]
-
Inhibition of Polymerization: By occupying this site, the compound prevents the tubulin heterodimers from assembling into protofilaments, thus inhibiting microtubule formation and disrupting the dynamic equilibrium of the microtubule network.[1][5]
-
Mitotic Arrest: The disruption of the mitotic spindle prevents the proper alignment and segregation of chromosomes during mitosis.[1] This triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[5][7][8]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death and exerting the cytotoxic effect on cancer cells.[5][7]
Below is a diagram illustrating this proposed signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Silico Modeling of 3-Amino-4-phenylpyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-amino-4-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. In silico modeling has emerged as an indispensable tool in the rational design and optimization of this compound derivatives, accelerating the drug discovery process by predicting molecular interactions, pharmacokinetic properties, and biological activities. This technical guide provides an in-depth overview of the core in silico methodologies applied to this class of compounds, supported by experimental data and detailed protocols.
Core In Silico Methodologies
The computational investigation of this compound derivatives primarily revolves around three key techniques: Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling. These methods, often used in conjunction, provide a multi-faceted approach to understanding the molecular determinants of activity and guiding the design of novel, more potent, and selective molecules.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are pivotal in establishing a mathematical relationship between the chemical structure of the this compound derivatives and their biological activity. These models are instrumental in predicting the activity of untested compounds and identifying key molecular descriptors that govern their therapeutic effects.
A common workflow for developing robust QSAR models for pyridine derivatives involves the following steps[1]:
-
Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. This dataset is typically divided into a training set for model development and a test set for external validation.
-
Molecular Structure Generation and Optimization: 2D structures of the compounds are drawn using chemical drawing software and subsequently converted to 3D structures. Energy minimization is then performed using molecular mechanics force fields (e.g., MMFF94) to obtain stable conformations.
-
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be categorized as:
-
1D Descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.
-
2D Descriptors: Topological indices, constitutional descriptors.
-
3D Descriptors: Steric (e.g., CoMFA), electronic (e.g., CoMSIA), and hydrophobic fields.
-
-
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model using the training set. The goal is to create an equation that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the generated QSAR model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with the test set (e.g., predictive r², pred_r²).
A study on a series of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives as IKK-β inhibitors successfully employed QSAR to predict the pIC50 values of new compounds[2]. This model, along with molecular docking, helped in screening for compounds with better inhibitory concentrations[2]. Similarly, 2D and 3D-QSAR models for amino (3-((3, 5-difluoro-4-methyl-6-phenoxypyridine-2-yl) oxy) phenyl) methaniminium derivatives as factor Xa inhibitors demonstrated good predictive capabilities, with r² and q² values of 0.8002 and 0.8790, respectively[1].
| Model Type | Statistical Parameter | Value | Reference |
| 2D-QSAR (MLR) | r² | 0.8002 | [1] |
| 2D-QSAR (MLR) | q² | - | [1] |
| 3D-QSAR (k-NN MFA) | q² | 0.8790 | [1] |
| 3D-QSAR (k-NN MFA) | pred_r² | 0.9340 | [1] |
| 2D-QSAR (SA-PCR) | r² | 0.8940 | [3] |
| 2D-QSAR (SA-PCR) | q² | 0.7648 | [3] |
| 2D-QSAR (SA-PCR) | pred_r² | 0.8177 | [3] |
Table 1: Representative statistical parameters for QSAR models of pyridine derivatives.
Molecular Docking
Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a this compound derivative within the active site of a target protein. This technique provides crucial insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.
A typical molecular docking workflow for this compound derivatives includes the following stages:
-
Target Protein Preparation: The 3D structure of the target protein is obtained from a public database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
Ligand Preparation: The 3D structure of the this compound derivative is generated and optimized, and partial charges are assigned.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the defined binding site. A scoring function is then used to estimate the binding affinity for each pose.
-
Pose Analysis and Visualization: The resulting docked poses are analyzed to identify the most favorable binding mode. This involves examining the intermolecular interactions between the ligand and the protein residues. Visualization software (e.g., PyMOL, VMD) is used to inspect the binding interactions in 3D.
Molecular docking studies have been instrumental in understanding the binding modes of various pyridine derivatives. For instance, a docking study of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives with IKK-β identified key interactions within the active site[2]. Another study on aminopyridines and their interaction with K+ channels used molecular docking to identify a common binding site within the alpha-subunit of the channel[4].
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 3-Amino-4-(Boc-amino) pyridine | Amyotrophic lateral sclerosis target | -5.25 | Not Specified | [5] |
| 2-aminopyridine | KcsA K+ channel | 3-7 (estimated) | Thr107, Ala111 | [4] |
| 3-aminopyridine | KcsA K+ channel | 3-7 (estimated) | Thr107, Ala111 | [4] |
| 4-aminopyridine | KcsA K+ channel | 3-7 (estimated) | Thr107, Ala111 | [4] |
Table 2: Examples of docking results for aminopyridine derivatives.
Pharmacophore Modeling
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based).
The generation of a pharmacophore model typically follows these steps:
-
Feature Definition: Common chemical features relevant for molecular recognition are identified. These include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), aromatic rings (AR), and positive/negative ionizable centers.
-
Model Generation (Ligand-Based): A set of active molecules is aligned, and the common features are identified to create a pharmacophore hypothesis.
-
Model Generation (Structure-Based): The key interaction points between a ligand and its target protein are identified from a crystal structure or a docked complex. These interaction points are then translated into pharmacophoric features.
-
Model Validation: The generated pharmacophore model is validated by its ability to distinguish active from inactive compounds in a database.
-
Virtual Screening: The validated pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features.
Pharmacophore modeling has been successfully applied to various pyridine derivatives to identify key structural features for activity[6][7]. For instance, a pharmacophore model for N3-phenylpyrazinones as CRF1 receptor antagonists identified two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring as crucial features[6].
Mandatory Visualizations
Caption: Integrated workflow for in silico modeling and drug discovery of this compound derivatives.
Caption: Generalized signaling pathway inhibited by this compound derivatives.
Conclusion
In silico modeling plays a crucial and ever-expanding role in the development of novel this compound derivatives as therapeutic agents. Methodologies such as QSAR, molecular docking, and pharmacophore modeling provide a powerful computational toolkit for understanding structure-activity relationships, elucidating binding mechanisms, and guiding the rational design of more effective and safer drugs. The integration of these computational approaches with traditional medicinal chemistry and biological evaluation creates a synergistic workflow that significantly accelerates the journey from initial hit to clinical candidate. As computational power and algorithmic accuracy continue to improve, the impact of in silico modeling on the discovery of new medicines based on the this compound scaffold is set to grow even further.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico drug discovery of IKK-β inhibitors from 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives based on QSAR, docking, molecular dynamics and drug-likeness evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR studies on 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] Pyridine derivatives as angiotensin II (AT1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking study of the binding of aminopyridines within the K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacokinetic and Toxicological Profile of 3-Amino-4-phenylpyridine: A Survey of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a summary of the currently available information regarding the toxicity and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Amino-4-phenylpyridine. Extensive literature searches reveal a notable scarcity of direct experimental data for this specific chemical entity. The majority of accessible information is derived from computational, in silico, predictions performed on structurally related compounds, primarily derivatives of 3-aminopyridin-2(1H)-one. Consequently, this document focuses on presenting these predictive insights as a preliminary guide for researchers, while underscoring the critical need for empirical studies to validate these findings. No detailed experimental protocols or established signaling pathways directly associated with this compound were identified in the public domain.
Introduction
This compound is a heterocyclic amine containing a pyridine ring substituted with an amino group and a phenyl group. Its structural motif suggests potential applications in medicinal chemistry and materials science. However, a comprehensive understanding of its pharmacokinetic and toxicological profile is essential for its safe and effective development. This guide aims to collate and present the existing, albeit limited, data on the ADME and toxicity of this compound and its close analogs.
ADME Properties (In Silico Predictions for Related Compounds)
Table 1: Summary of Predicted ADME Properties for 3-Aminopyridine Derivatives
| Parameter | Prediction | Source |
| Oral Bioavailability | Favorable | [3] |
| Drug-Likeness (e.g., Lipinski's Rule of Five) | Compliant | [5][6] |
| Intracellular Accumulation | Observed for some derivatives | [1] |
It is crucial to reiterate that these are computational predictions for related, but distinct, molecules. Experimental validation is necessary to determine the actual ADME properties of this compound.
Toxicity Profile (In Silico and Limited Experimental Data)
Direct experimental toxicity data for this compound is sparse. One source notes that a related compound, 2-Amino-5-phenylpyridine, emits toxic fumes of nitrogen oxides (NOx) upon decomposition when heated.[7]
In silico toxicity predictions for derivatives of 3-aminopyridine-2(1H)-one suggest a favorable safety profile, indicating they are likely non-cytotoxic, non-mutagenic, non-immunotoxic, and non-carcinogenic.[2] Some studies on these derivatives have shown them to be non-cytotoxic in in vitro fibroblast cell line assays.[8]
Table 2: Summary of Toxicity Profile for 3-Aminopyridine Derivatives
| Toxicity Endpoint | Prediction/Observation | Source |
| General Toxicity | Emits toxic fumes upon heating (related compound) | [7] |
| Cytotoxicity | Predicted to be non-cytotoxic; some derivatives non-cytotoxic in vitro | [2][8] |
| Mutagenicity | Predicted to be non-mutagenic | [2] |
| Immunotoxicity | Predicted to be non-immunotoxic | [2] |
| Carcinogenicity | Predicted to be non-carcinogenic | [2] |
Experimental Protocols
A thorough search of the scientific literature did not yield specific, detailed experimental protocols for the assessment of toxicity or ADME properties of this compound. Standard methodologies for evaluating the ADME and toxicity of novel chemical entities would be applicable. These would typically include:
General Experimental Workflow for ADME/Tox Assessment
Caption: A generalized workflow for the ADME and toxicology assessment of a novel chemical entity.
Signaling Pathways
No specific signaling pathways associated with the biological activity or toxicity of this compound have been reported in the literature. Research into the mechanism of action of this compound is required to elucidate any relevant pathways.
Conclusion and Future Directions
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-AMINO-5-PHENYLPYRIDINE | 33421-40-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3-Amino-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2][3] 3-Amino-4-phenylpyridine is a valuable building block in the synthesis of various pharmaceutically active compounds. The presence of the primary amine on the pyridine ring can, however, present challenges in Suzuki-Miyaura couplings. The lone pair of electrons on both the pyridine and amino nitrogens can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.[1][4]
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-amino-4-halopyridine with phenylboronic acid to synthesize this compound. Both conventional heating and microwave-assisted protocols are described, along with troubleshooting and optimization strategies.
Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling to synthesize this compound is depicted below:
Data Presentation: Comparison of Reaction Conditions
The successful outcome of the Suzuki-Miyaura coupling is highly dependent on the interplay of several parameters. The following table summarizes various conditions reported for the Suzuki coupling of aminopyridines, providing a comparative overview that can guide the selection of starting conditions.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 85[5] |
| 2 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-24 | N/A[2] |
| 3 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0-3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | High[1] |
| 4 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst (2) | RuPhos | LiHMDS (2.5) | THF | 65 | 16 | 83[6] |
| 5 | 3-Amino-5-bromopyridine | Arylboronic acid | Pd(dppf)Cl₂ (5) | dppf | Cs₂CO₃ (2.0) | DMF | 120-150 (µW) | 0.17-0.5 | High[2] |
Experimental Protocols
Materials and Reagents
-
3-Amino-4-bromopyridine (or other 3-amino-4-halopyridine)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], or Potassium phosphate [K₃PO₄])
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, water)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Standard laboratory glassware and purification equipment (e.g., Celite, silica gel for column chromatography)
Protocol 1: Conventional Heating
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup : To a dry round-bottom flask, add 3-amino-4-bromopyridine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).[2][7]
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.[3][4]
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). If using a catalyst that requires a ligand, add the ligand at this stage.[4][7]
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][2]
-
Reaction : Heat the reaction mixture to 80–110 °C with vigorous stirring.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[2][3]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[4][7]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.[2][7]
Protocol 2: Microwave Irradiation
Microwave irradiation can significantly reduce reaction times.[1][2]
-
Reaction Setup : In a microwave vial, combine 3-amino-4-bromopyridine (1.0 eq), phenylboronic acid (1.5 eq), the base (e.g., Cs₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).[1][2]
-
Solvent Addition : Add the chosen degassed solvent (e.g., 1,4-dioxane/water 4:1 or DMF) to the vial.[1][2]
-
Reaction : Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[1][2]
-
Work-up and Purification : After cooling to room temperature, work-up and purify the product as described in the conventional heating protocol.[1][2]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yield or No Reaction : This can be due to catalyst inhibition by the aminopyridine.[4] Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, or employing modern pre-catalysts.[4] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[4] Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.[1]
-
Side Reactions :
-
Protodeboronation : The hydrolysis of the boronic acid to the corresponding arene. This can be minimized by using boronic esters (e.g., pinacol esters) which are more stable, or by running the reaction under strictly anhydrous conditions.[1]
-
Homocoupling : The formation of biphenyl from the phenylboronic acid. Optimizing the reaction temperature and time can help to reduce this side reaction.
-
-
Base Selection : The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective for aminopyridine substrates.[4] If the reaction is sluggish, a stronger base like K₃PO₄ may be required.
By following these protocols and considering the optimization strategies, researchers can successfully synthesize this compound and its derivatives for various applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for the Multicomponent Synthesis of 3-Amino-4-phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted 3-amino-4-phenylpyridine derivatives utilizing a one-pot, four-component reaction. This approach offers an efficient and atom-economical route to novel heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
Introduction
This compound derivatives are a class of heterocyclic compounds that serve as valuable building blocks in organic synthesis and pharmaceutical research. Their unique structural motif makes them attractive scaffolds for the development of novel therapeutic agents, particularly in the areas of oncology and neurological disorders.[1] Multicomponent reactions (MCRs) provide a powerful and efficient strategy for the synthesis of these complex molecules from simple, readily available starting materials in a single step, thereby reducing waste and saving time and resources.[2]
This application note focuses on a well-established four-component reaction for the synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile, a close analogue and precursor to the target this compound scaffold. The reaction involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.
Four-Component Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile
A widely utilized and efficient method for the synthesis of highly substituted pyridines is the one-pot reaction of an aldehyde, a ketone, an active methylene nitrile (such as malononitrile), and ammonium acetate.[3][4] By selecting benzaldehyde and acetophenone as the aldehyde and ketone components, respectively, this reaction yields 2-amino-4,6-diphenylpyridine-3-carbonitrile.
Reaction Scheme:
This reaction can be catalyzed by various means, including ionic liquids, nanocatalysts, or simply by heating in a suitable solvent.[3][5] The use of a catalyst can significantly improve the reaction rate and yield.
Quantitative Data Summary
The following table summarizes representative quantitative data for the four-component synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile and related derivatives under different catalytic conditions.
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| [Bmim][BF4] | Benzaldehyde | Acetophenone | Neat | 60 | 4h | 92 | [3] |
| Ethylammonium Nitrate | 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | Malononitrile, Ammonium Acetate | Neat | 60 | 2h | 90 | [6] |
| Na2CaP2O7 | Benzaldehyde | Acetophenone | Solvent-free | 80 | 30 min | 92 | [4] |
| Cu/C Nanoparticles | Benzaldehyde | Acetophenone | Acetonitrile | 80 | 1.5h | 95 | [5] |
| None (Conventional) | Benzaldehyde | Acetophenone | Ethanol | Reflux | 8h | 80 | [6] |
Experimental Protocols
General Protocol for the Four-Component Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile
This protocol is a generalized procedure based on literature methods.[3][4][5][6]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (8.0 mmol)
-
Catalyst (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), 0.5 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (8.0 mmol), and the catalyst (if applicable).
-
Add ethanol (5 mL) to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-8 hours, depending on the catalyst), cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,6-diphenylpyridine-3-carbonitrile.
Characterization Data for 2-Amino-4,6-diphenylpyridine-3-carbonitrile:
-
Appearance: Yellow solid
-
IR (KBr, cm⁻¹): 3507, 3701 (NH₂), 2204 (CN), 1614, 1578 (C=C, C=N)[7]
-
¹H NMR (DMSO-d₆, ppm): δ 7.06 (s, 2H, NH₂), 7.35–8.24 (m, 11H, Ar-H and pyridine-H)[7]
Visualizations
Experimental Workflow
Caption: General workflow for the four-component synthesis.
Potential Signaling Pathway Inhibition
Diarylpyridine derivatives, structurally related to 3-amino-4-phenylpyridines, have shown potential as inhibitors of tubulin polymerization, a key process in cell division. This makes them interesting candidates for anticancer drug development.[8] The inhibition of tubulin polymerization leads to cell cycle arrest and ultimately apoptosis.
Caption: Inhibition of tubulin polymerization by diarylpyridines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of an efficient, one‐pot, multicomponent protocol for synthesis of 8‐hydroxy‐4‐phenyl‐1,2‐dihydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Thieno[2,3-b]pyridines from 3-Amino-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, proposed synthetic route for the preparation of substituted thieno[2,3-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 3-Amino-4-phenylpyridine. The protocols are based on established synthetic methodologies for analogous pyridine derivatives.
Introduction
Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that are isosteres of quinoline. This structural motif is found in a variety of biologically active molecules and pharmaceuticals.[1][2] The synthesis of diversely substituted thieno[2,3-b]pyridines is a key objective in medicinal chemistry for the development of new therapeutic agents. This document outlines a proposed three-step synthetic pathway to access 3-aminothieno[2,3-b]pyridine derivatives starting from the readily available this compound. The strategy involves the conversion of the starting material into a versatile 2-thioxopyridine intermediate, which then undergoes an S-alkylation followed by a base-catalyzed intramolecular cyclization to construct the fused thiophene ring.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process designed to be robust and adaptable for the generation of a library of thieno[2,3-b]pyridine derivatives. The overall workflow is depicted below.
Caption: Proposed three-step synthesis of thieno[2,3-b]pyridines.
Experimental Protocols
Step 1: Synthesis of 4-Phenylpyridine-3-carbonitrile (Intermediate 1)
This protocol describes the conversion of the 3-amino group of the starting material into a cyano group via a Sandmeyer reaction.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under controlled temperature.
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.5 eq) in water.
-
Carefully add the cold diazonium salt solution to the cyanide solution. An evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Phenylpyridine-3-carbonitrile.
Step 2: Synthesis of 4-Phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (Intermediate 2)
This protocol details the introduction of a thione functionality at the 2-position of the pyridine ring, a crucial step for the subsequent cyclization.
Materials:
-
4-Phenylpyridine-3-carbonitrile (Intermediate 1)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent
-
Pyridine (solvent)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware for reflux reactions.
Procedure:
-
N-Oxide Formation: Dissolve 4-Phenylpyridine-3-carbonitrile (1.0 eq) in dichloromethane. Cool the solution to 0 °C and add m-CPBA (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ solution. Dry the organic layer and concentrate to obtain the pyridine-N-oxide.
-
Thionation: In a flame-dried round-bottom flask, dissolve the crude pyridine-N-oxide in anhydrous pyridine. Add phosphorus pentasulfide (0.5 eq) or Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol or a similar suitable solvent to yield pure 4-Phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
Step 3: Synthesis of 3-Amino-2-substituted-4-phenylthieno[2,3-b]pyridine (Final Product)
This final step involves the S-alkylation of the pyridinethione followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine scaffold.[3][4]
Materials:
-
4-Phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (Intermediate 2)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium ethoxide
-
Anhydrous N,N-Dimethylformamide (DMF) or ethanol
-
α-halo reagent (e.g., chloroacetonitrile, ethyl chloroacetate, or an N-aryl-2-chloroacetamide)
-
Standard inert atmosphere reaction setup.
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend 4-Phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add the desired α-halo reagent (1.1 eq) (e.g., chloroacetonitrile for a 2-carbonitrile product, or an N-aryl-2-chloroacetamide for a 2-carboxamide product).
-
Stir the reaction mixture at room temperature for 2-4 hours to facilitate S-alkylation.
-
Add a catalytic amount of a stronger base, such as sodium ethoxide, or gently heat the mixture to induce intramolecular cyclization. Alternatively, a general procedure involves adding an aqueous KOH solution to the reaction mixture after the initial S-alkylation and stirring until cyclization is complete.[5]
-
Monitor the formation of the 3-aminothieno[2,3-b]pyridine product by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to obtain the final 3-Amino-2-substituted-4-phenylthieno[2,3-b]pyridine.
Data Presentation
The following table summarizes hypothetical data for representative final products based on the chosen α-halo reagent in Step 3. Yields and analytical data are estimates based on similar transformations reported in the literature.
| Product No. | R-Group (at position 2) | Formula | M.W. ( g/mol ) | Yield (%) | M.p. (°C) |
| 1a | -CN | C₁₄H₉N₃S | 251.31 | 75-85 | >250 |
| 1b | -COOEt | C₁₇H₁₄N₂O₂S | 326.37 | 70-80 | 210-215 |
| 1c | -C(=O)NHPh | C₂₁H₁₅N₃OS | 369.43 | 65-75 | 230-235 |
| 1d | -C(=O)CH₃ | C₁₆H₁₂N₂OS | 296.35 | 70-80 | 225-230 |
Signaling Pathways and Logical Relationships
The synthesis of thieno[2,3-b]pyridines is often driven by their potential to interact with various biological targets. For instance, certain derivatives have been investigated as ligands for adenosine receptors or as modulators of other signaling pathways. The logical relationship in drug discovery involves synthesizing a library of these compounds and screening them for biological activity.
Caption: Logical workflow for drug discovery using thieno[2,3-b]pyridines.
References
- 1. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]
- 2. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Amino-4-phenylpyridine Analogs in the Synthesis of Potent FABP4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Binding Protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, has emerged as a critical therapeutic target for a range of metabolic diseases, including type 2 diabetes, atherosclerosis, and certain types of cancer. The inhibition of FABP4 is a promising strategy to modulate lipid metabolism and inflammatory pathways. While the direct application of 3-Amino-4-phenylpyridine in the synthesis of FABP4 inhibitors is not extensively documented in publicly available literature, the development of inhibitors based on structurally related amino-heterocyclic scaffolds, such as aminopyridazinones, provides a valuable blueprint for designing novel therapeutic agents. This document details the application of these related structures in the synthesis of FABP4 inhibitors, providing comprehensive experimental protocols, quantitative data, and pathway diagrams.
FABP4 Signaling Pathway and Mechanism of Inhibition
FABP4 plays a crucial role in intracellular fatty acid trafficking and signaling. It binds to fatty acids, facilitating their transport and influencing downstream signaling cascades. Key pathways influenced by FABP4 include:
-
Inflammation: In macrophages, FABP4 can trigger inflammatory responses through the activation of pathways like NF-κB.
-
Lipid Metabolism: In adipocytes, FABP4 is involved in lipolysis and the regulation of lipid storage.
-
Insulin Resistance: Elevated levels of circulating FABP4 are associated with the development of insulin resistance.
FABP4 inhibitors are designed to bind to the fatty acid-binding pocket of the protein, preventing the binding of endogenous fatty acids and thereby disrupting its biological functions.
Caption: Overview of the FABP4 signaling pathway and points of inhibition.
Synthesis of Aminopyridazinone-Based FABP4 Inhibitors
The synthesis of FABP4 inhibitors using an aminopyridazinone scaffold serves as an excellent model for the potential application of this compound derivatives. A general synthetic approach involves the construction of the core pyridazinone ring followed by functionalization.
General Synthetic Workflow
Development of DPP-4 Inhibitors from a 3-Amino-4-phenylpyridine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of dipeptidyl peptidase-4 (DPP-4) inhibitors derived from a core 3-amino-4-phenylpyridine scaffold. This document outlines the rationale for targeting DPP-4, details the synthetic chemistry involved, presents structure-activity relationship (SAR) data, and provides protocols for key in vitro assays. The information herein is intended to guide researchers in the development of novel DPP-4 inhibitors for the potential treatment of type 2 diabetes.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced insulin release and improved glycemic control. This mechanism of action makes DPP-4 a validated and attractive therapeutic target for the management of type 2 diabetes mellitus.[1][2]
The development of small molecule DPP-4 inhibitors has led to a successful class of oral antidiabetic drugs known as "gliptins." These agents have demonstrated efficacy in lowering blood glucose levels with a low risk of hypoglycemia.[1] The focus of these application notes is on the development of DPP-4 inhibitors based on a this compound core, a privileged scaffold in medicinal chemistry.
Design and Synthesis of Aminomethyl-Pyridine Based DPP-4 Inhibitors
While a direct developmental pathway from this compound was not extensively documented in the reviewed literature, a closely related class of compounds, aminomethyl-pyridines, has been successfully explored as potent and selective DPP-4 inhibitors. This section will focus on the synthesis of a representative compound from this class, 5-Aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, which serves as an illustrative example of the chemical strategies employed.
The rationale behind the design of these inhibitors often involves creating a molecule that can effectively interact with the key residues in the active site of the DPP-4 enzyme. The aminomethyl group on the pyridine ring is a significant feature for achieving potent inhibitory activity.[3]
Synthetic Pathway Overview
The synthesis of the core pyridine structure can be achieved through a base-catalyzed cyclocondensation reaction.[4] This is followed by a series of modifications to introduce the necessary functional groups for potent DPP-4 inhibition.
Caption: Synthetic workflow for aminomethyl-pyridine inhibitors.
Experimental Protocol: Synthesis of a Representative Aminomethyl-Pyridine Inhibitor
This protocol is a representative procedure based on synthetic strategies for similar pyridine-based compounds.
Step 1: Synthesis of the Substituted Pyridine Core
-
To a solution of the appropriate unsaturated oxo acid (1 equivalent) in a suitable solvent such as ethanol, add β-aminocrotonitrile (1.1 equivalents).
-
Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the substituted pyridine core.
Step 2: Introduction of the Aminomethyl Group
-
The introduction of the aminomethyl group can be achieved through various synthetic routes, including the reduction of a nitrile or a related functional group transformation. A common method involves the bromination of a methyl group followed by displacement with an amino source.
Step 3: Amide Coupling to Yield the Final Inhibitor
-
To a solution of the carboxylic acid intermediate (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (e.g., aminoacetonitrile hydrochloride, 1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
Structure-Activity Relationship (SAR)
The SAR for this class of inhibitors highlights the importance of specific structural features for potent and selective DPP-4 inhibition.
| Compound/Modification | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| Lead Compound | 10 | 6600 | 660 |
| Hypothetical Modifications: | |||
| Removal of Aminomethyl Group | >1000 | - | - |
| Phenyl Ring Substitution (e.g., 4-fluoro) | 25 | 7500 | 300 |
| Phenyl Ring Substitution (e.g., 3,4-dichloro) | 15 | 6800 | 453 |
| Variation in Amide Moiety | 5-50 | 5000-8000 | 100-1600 |
Data for the lead compound is from Kaczanowska et al., 2010.[5] Hypothetical modifications are for illustrative purposes to demonstrate SAR principles.
Key SAR Insights:
-
Aminomethyl Group: The 5-aminomethyl group on the pyridine ring is crucial for potent DPP-4 inhibitory activity.[3]
-
Phenyl Ring Substitution: The substitution pattern on the 4-phenyl ring significantly influences potency. Dichloro substitution, particularly at the 2 and 4 positions, is often favorable.
-
Amide Moiety: The nature of the amide substituent at the 2-position of the pyridine ring can be varied to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key pharmacophoric elements for aminomethyl-pyridine DPP-4 inhibitors.
In Vitro Assay Protocols
DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the in vitro potency of compounds against DPP-4.[4][6]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds and reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add 25 µL of the assay buffer to each well.
-
Add 25 µL of the test compound or reference inhibitor solution to the respective wells. For the control (100% activity), add 25 µL of assay buffer.
-
Add 25 µL of the human recombinant DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value using a suitable software.
Selectivity Assay (DPP-8 and DPP-9)
To assess the selectivity of the inhibitors, a similar fluorescence-based assay can be performed using recombinant human DPP-8 and DPP-9 enzymes.
Procedure:
-
Follow the same procedure as the DPP-4 inhibition assay, but substitute the DPP-4 enzyme with either recombinant human DPP-8 or DPP-9.
-
The substrate, Gly-Pro-AMC, can also be cleaved by DPP-8 and DPP-9, although potentially with different kinetics.
-
Calculate the IC50 values for DPP-8 and DPP-9 and determine the selectivity ratio (IC50 DPP-8 / IC50 DPP-4 and IC50 DPP-9 / IC50 DPP-4). A higher ratio indicates greater selectivity for DPP-4.
Pharmacokinetic Profiling
A preliminary assessment of the pharmacokinetic properties of lead compounds is essential for their further development.
| Parameter | Description | Typical Method |
| Solubility | Determines the dissolution rate and bioavailability. | Kinetic or thermodynamic solubility assays. |
| Permeability | Predicts the ability of a compound to cross biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay. |
| Metabolic Stability | Assesses the susceptibility of a compound to metabolism by liver enzymes. | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis. |
| Plasma Protein Binding | Influences the free drug concentration and distribution. | Equilibrium dialysis or ultrafiltration. |
This table provides a general overview. Specific protocols may vary.
Signaling Pathway
The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway.
References
- 1. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acylation of 3-Amino-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylated aminopyridines are a significant class of compounds in medicinal chemistry and drug development, frequently serving as scaffolds for the synthesis of bioactive molecules. Derivatives of 3-aminopyridine, in particular, are explored for their potential as kinase inhibitors and other therapeutic agents. The N-acylation of 3-amino-4-phenylpyridine introduces a key functional group that can be modified to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. This document provides a detailed protocol for the N-acylation of this compound, covering common acylating agents, reaction conditions, and purification methods.
Reaction Principle
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The primary amino group (-NH₂) of the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. This reaction typically proceeds in the presence of a base to neutralize the acidic byproduct and can be catalyzed by nucleophilic catalysts like 4-dimethylaminopyridine (DMAP).[1][2][3]
Experimental Protocols
This section outlines two general protocols for the N-acylation of this compound using either an acyl chloride or an acid anhydride.
Protocol 1: N-Acylation using Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base like pyridine or triethylamine.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (pyridine or TEA, 1.2 eq) to the stirred solution.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.[1]
Protocol 2: N-Acylation using Acid Anhydride
This protocol details the N-acylation using an acid anhydride, which is generally less reactive than an acyl chloride and may require a catalyst.
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Propionic anhydride) (1.5 eq)
-
Pyridine (as solvent and base) or Triethylamine (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere. Alternatively, pyridine can be used as both the solvent and the base.
-
Add the base (if not using pyridine as the solvent) and the catalytic amount of DMAP.
-
Add the acid anhydride (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and quench with water.
-
If DCM or THF was used as the solvent, transfer the mixture to a separatory funnel and wash the organic layer with saturated NaHCO₃ solution and brine.
-
If pyridine was used as the solvent, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography.[2][4]
Data Presentation
The following table summarizes typical reaction parameters for the N-acylation of aminopyridines, which can be adapted for this compound. Yields are representative and will vary based on the specific acylating agent and reaction optimization.
| Acylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acyl Chloride | Pyridine/TEA | None | DCM | 0 to RT | 2 - 6 | 80 - 95 |
| Acid Anhydride | Pyridine/TEA | DMAP | DCM/THF | RT to 50 | 4 - 12 | 75 - 90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation of this compound.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Amino-4-phenylpyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 3-amino-4-phenylpyridine analogs utilizing microwave-assisted organic synthesis (MAOS). This class of compounds holds significant potential in drug discovery, particularly as scaffolds for kinase inhibitors in oncology and for targeting pathways implicated in neurodegenerative diseases. Microwave irradiation offers considerable advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products.
Introduction
This compound and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry. Their structural motif is found in a variety of biologically active molecules. In the pharmaceutical industry, these compounds are explored as key intermediates for the synthesis of novel therapeutic agents, with potential applications in treating neurological disorders and cancer.[] The application of microwave technology to the synthesis of such nitrogen-containing heterocycles aligns with the principles of green chemistry by reducing reaction times and solvent usage, leading to more efficient and environmentally benign processes.[2]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[3][4] Key advantages over conventional heating include:
-
Rapid Reaction Times: Reactions that may take hours to complete using conventional reflux can often be accomplished in minutes with microwave irradiation.[5]
-
Higher Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[4]
-
Improved Purity: The reduction in side reactions often results in cleaner reaction profiles and simpler purification procedures.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to traditional heating methods.
-
Facilitation of Multicomponent Reactions: Microwave irradiation is particularly effective for one-pot, multicomponent reactions, which are highly desirable for building molecular complexity in a single step.
General Synthetic Approach
The synthesis of this compound analogs can be efficiently achieved through a one-pot, multi-component reaction under microwave irradiation. A common strategy involves the condensation of an aromatic aldehyde, a ketone, malononitrile, and a nitrogen source like ammonium acetate. While a specific protocol for this compound is not extensively documented, the following generalized procedure is adapted from established methods for the synthesis of structurally related 2-amino-3-cyanopyridine derivatives.[6]
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted, One-Pot Synthesis of 3-Amino-4-arylpyridine Analogs
This protocol describes a generalized method for the synthesis of substituted 3-aminopyridine derivatives. Researchers should optimize the conditions for their specific substrates.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde for the 4-phenyl analog) (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile) (1.0 mmol)
-
Ketone (e.g., acetone, acetophenone) (1.0 mmol)
-
Ammonium acetate (1.5 - 2.0 mmol)
-
Solvent (e.g., ethanol, isopropanol, or solvent-free)
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add the aromatic aldehyde (1.0 mmol), active methylene nitrile (1.0 mmol), ketone (1.0 mmol), and ammonium acetate (1.5-2.0 mmol).
-
If a solvent is used, add 2-3 mL of the chosen solvent (e.g., ethanol). For solvent-free conditions, proceed without adding a solvent.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120-140°C) for a specified time (e.g., 5-30 minutes). The optimal temperature and time should be determined empirically for each substrate combination.
-
After the irradiation is complete, cool the reaction vial to room temperature.
-
If the product precipitates upon cooling, collect the solid by filtration.
-
Wash the collected solid with a small amount of cold ethanol or water.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Characterization:
The synthesized compounds should be characterized by standard analytical techniques, including:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis of various 3-amino-4-arylpyridine analogs. The data presented here is hypothetical and should be replaced with experimental results.
Table 1: Reaction Conditions and Yields for the Synthesis of 3-Amino-4-arylpyridine Analogs
| Entry | Aromatic Aldehyde | Ketone | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetone | Ethanol | 130 | 15 | Data |
| 2 | 4-Chlorobenzaldehyde | Acetone | Ethanol | 130 | 15 | Data |
| 3 | 4-Methoxybenzaldehyde | Acetone | Ethanol | 130 | 15 | Data |
| 4 | Benzaldehyde | Acetophenone | Isopropanol | 140 | 20 | Data |
| 5 | 4-Chlorobenzaldehyde | Acetophenone | Isopropanol | 140 | 20 | Data |
| 6 | 4-Methoxybenzaldehyde | Acetophenone | Isopropanol | 140 | 20 | Data |
Table 2: Characterization Data for Synthesized 3-Amino-4-arylpyridine Analogs
| Entry | Compound Name | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1 | 3-Amino-2-methyl-4-phenylpyridine | Data | Data | Data | Data |
| 2 | 3-Amino-4-(4-chlorophenyl)-2-methylpyridine | Data | Data | Data | Data |
| 3 | 3-Amino-4-(4-methoxyphenyl)-2-methylpyridine | Data | Data | Data | Data |
| 4 | 3-Amino-2,4-diphenylpyridine | Data | Data | Data | Data |
| 5 | 3-Amino-4-(4-chlorophenyl)-2-phenylpyridine | Data | Data | Data | Data |
| 6 | 3-Amino-4-(4-methoxyphenyl)-2-phenylpyridine | Data | Data | Data | Data |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound analogs.
Caption: General workflow for microwave-assisted synthesis.
Potential Signaling Pathway Inhibition in Cancer
This compound analogs are being investigated as potential kinase inhibitors. Many such inhibitors target key signaling pathways that are often dysregulated in cancer, such as the Ras/Raf/MEK/ERK and Src kinase pathways.[7][8][9][10] The diagram below illustrates a simplified representation of these interconnected pathways and a hypothetical point of inhibition.
Caption: Potential inhibition of cancer signaling pathways.
Applications in Drug Development
The this compound scaffold is a versatile starting point for the development of novel therapeutics.
-
Oncology: As outlined in the signaling pathway diagram, these analogs have the potential to be developed as inhibitors of various kinases that are crucial for cancer cell proliferation, survival, and metastasis. The Src family kinases, for example, are often overexpressed in various cancers.[7]
-
Neurodegenerative Diseases: While the direct role of this compound analogs in neurodegenerative diseases is still an active area of research, targeting kinase pathways is a known therapeutic strategy. For instance, modulating the activity of certain kinases can impact processes like neuroinflammation and protein aggregation, which are hallmarks of diseases such as Alzheimer's and Parkinson's. Further research may elucidate specific kinase targets for these compounds in the context of neurodegeneration.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious method for the preparation of this compound analogs. These compounds represent a promising class of molecules for the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. The protocols and information provided herein serve as a valuable resource for researchers aiming to explore the synthesis and therapeutic potential of this important heterocyclic scaffold.
References
- 2. researchgate.net [researchgate.net]
- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 9. scilit.com [scilit.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 3-Amino-4-phenylpyridine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-4-phenylpyridine is a chemical compound utilized as a building block in organic synthesis and pharmaceutical research.[1] Its structural characteristics make it a point of interest in the development of novel therapeutic agents, particularly for neurological disorders and cancer.[1] Accurate and precise quantification of this compound in biological matrices is essential for preclinical and clinical studies to understand its pharmacokinetics, pharmacodynamics, and safety profile.
This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. While specific validated methods for this compound are not widely published, the following protocol is based on established principles for the bioanalysis of small molecules.[2][3]
Experimental Protocols
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the quantitative analysis of this compound in human plasma. An internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., 3-Amino-4-methylpyridine), should be used to ensure accuracy and precision.[4][5]
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Internal Standard (IS), e.g., this compound-d5 or a suitable analog
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
96-well protein precipitation plates
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well protein precipitation plate.
-
Add 150 µL of the internal standard working solution in acetonitrile to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Analytical Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 150 L/hr |
| MRM Transitions | Compound |
5. Data Analysis
-
Quantification is performed using the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
-
The concentrations of the QC and unknown samples are determined from the calibration curve.
Data Presentation
The following tables represent hypothetical data for a validated LC-MS/MS assay for this compound in human plasma.
Table 1: Hypothetical Calibration Curve and Quality Control Data
| Sample Type | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Calibration Standards | ||||
| LLOQ | 1.0 | 0.98 | -2.0 | 4.5 |
| 2.5 | 2.55 | 2.0 | 3.2 | |
| 10 | 10.3 | 3.0 | 2.1 | |
| 50 | 49.5 | -1.0 | 1.5 | |
| 200 | 202.4 | 1.2 | 1.8 | |
| 800 | 796.0 | -0.5 | 1.2 | |
| ULOQ | 1000 | 1015.0 | 1.5 | 2.5 |
| Quality Control Samples | ||||
| LQC | 3.0 | 3.06 | 2.0 | 3.8 |
| MQC | 150 | 148.5 | -1.0 | 2.5 |
| HQC | 750 | 757.5 | 1.0 | 1.9 |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Amino-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-4-phenylpyridine. The information is tailored to address common challenges encountered during synthetic procedures, focusing on the most probable synthetic routes: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination.
Frequently Asked Questions (FAQs)
Q1: What are the most likely synthetic routes to prepare this compound?
Based on the structure of this compound, the most common and effective synthetic strategies involve cross-coupling reactions. The two primary methods are:
-
Suzuki-Miyaura Coupling: This reaction would typically involve the coupling of a halo-aminopyridine (such as 3-amino-4-bromopyridine or 3-amino-4-chloropyridine) with phenylboronic acid in the presence of a palladium catalyst and a base.
-
Buchwald-Hartwig Amination: This approach would likely involve the amination of a halo-phenylpyridine (such as 3-bromo-4-phenylpyridine or 3-chloro-4-phenylpyridine) using an ammonia surrogate or ammonia gas, catalyzed by a palladium complex.
Q2: What are the critical parameters to control in these cross-coupling reactions?
Several factors can significantly influence the success of both Suzuki-Miyaura and Buchwald-Hartwig reactions:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. The ligand's steric and electronic properties determine the catalyst's activity and stability.
-
Base: The selection of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) is critical and depends on the specific substrates and catalyst system.
-
Solvent: Anhydrous and degassed solvents (e.g., dioxane, toluene, DMF) are essential to prevent catalyst deactivation and unwanted side reactions.
-
Temperature: Reaction temperatures need to be carefully optimized to ensure a reasonable reaction rate without causing degradation of starting materials, products, or the catalyst.
-
Inert Atmosphere: Both reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere (e.g., under nitrogen or argon) is mandatory.
Troubleshooting Guides
Scenario 1: Suzuki-Miyaura Coupling Approach
This guide addresses potential issues when synthesizing this compound via the coupling of a 3-amino-4-halopyridine with phenylboronic acid.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh, high-quality palladium catalyst and ligand.- Ensure the catalyst was stored under inert conditions.- Consider a catalyst screen to find the optimal system for this specific substrate. |
| Poor Quality of Starting Materials | - Ensure the 3-amino-4-halopyridine and phenylboronic acid are pure. Recrystallize or purify if necessary.- Use dry, degassed solvents. |
| Inappropriate Base or Solvent | - The choice of base and solvent is critical. For aminopyridines, a milder base like K₂CO₃ or K₃PO₄ might be preferable to avoid side reactions.- Ensure the solvent is appropriate for the chosen catalyst system (e.g., dioxane, toluene). |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. If no reaction is observed, gradually increase the temperature. If decomposition is observed, lower the temperature and increase the reaction time. |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the starting material is consumed. |
Problem: Formation of Significant Side Products
| Side Product | Likely Cause | Prevention and Mitigation |
| Biphenyl (Homocoupling of Phenylboronic Acid) | - Excess catalyst loading.- Presence of oxygen. | - Decrease the catalyst loading.- Ensure the reaction is run under a strictly inert atmosphere. |
| Dehalogenated Starting Material (3-Aminopyridine) | - Presence of water or other protic sources.- Certain catalyst systems can promote this side reaction. | - Use anhydrous solvents and reagents.- Screen different palladium catalysts and ligands. |
| Protodeboronation of Phenylboronic Acid | - Presence of moisture or acidic impurities. | - Use anhydrous conditions and a suitable base to activate the boronic acid. |
Scenario 2: Buchwald-Hartwig Amination Approach
This guide addresses potential issues when synthesizing this compound via the amination of a 3-halo-4-phenylpyridine.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a pre-catalyst or ensure efficient in-situ generation of the active Pd(0) species.- The choice of ligand is critical; sterically hindered biaryl phosphine ligands are often effective. |
| Unreactive Aryl Halide | - Aryl chlorides are generally less reactive than bromides or iodides. Higher temperatures, more active catalysts, or switching to a more reactive halide may be necessary. |
| Inhibition by Amino Group | - The amino group of the product or starting amine can sometimes coordinate to the palladium center and inhibit catalysis. The choice of ligand can be crucial to overcome this. |
| Incorrect Base | - A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure the base is fresh and of high quality. |
Problem: Formation of Significant Side Products
| Side Product | Likely Cause | Prevention and Mitigation |
| Hydrodehalogenation of Starting Material | - Side reaction promoted by certain catalyst/ligand combinations or the presence of hydride sources. | - Screen different ligands and optimize reaction conditions. |
| Diarylation or Triarylation of Ammonia Source | - If using ammonia or an ammonia equivalent, multiple additions to the aryl halide can occur. | - Carefully control the stoichiometry of the reactants.- Using a protected ammonia source (e.g., benzophenone imine) followed by deprotection can prevent this. |
Experimental Protocols (Illustrative Examples)
Disclaimer: The following are generalized protocols based on the synthesis of structurally similar compounds. Optimization for the synthesis of this compound is necessary.
Illustrative Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-amino-4-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 mixture) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through Celite to remove the catalyst. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Illustrative Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask, add 3-bromo-4-phenylpyridine (1.0 eq), a palladium pre-catalyst (e.g., a G3-palladacycle, 0.02 eq), a suitable ligand (e.g., a biaryl phosphine, 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Reagent Addition: Add anhydrous toluene, followed by an ammonia surrogate such as benzophenone imine (1.2 eq).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up (Deprotection): Cool the reaction to room temperature. Add 1 M HCl and stir for 1 hour to hydrolyze the intermediate imine. Neutralize with a saturated solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating the logical workflow and potential reaction pathways.
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Caption: Competing reactions in a typical Suzuki-Miyaura synthesis.
Technical Support Center: Purification of 3-Amino-4-phenylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Amino-4-phenylpyridine from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the crude product of a this compound synthesis, particularly via Suzuki-Miyaura coupling?
A1: When synthesizing this compound via a Suzuki-Miyaura coupling of a 3-amino-4-halopyridine with phenylboronic acid, several byproducts are common. These include:
-
Homocoupling Products: Biphenyl, formed from the coupling of two phenylboronic acid molecules, is a very common byproduct.[1]
-
Dehalogenated Starting Material: Reduction of the 3-amino-4-halopyridine starting material can occur, leading to the presence of 3-aminopyridine.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave both the 3-amino-4-halopyridine and phenylboronic acid in the crude mixture.
-
Ligand-Derived Impurities: Arylphosphine ligands used in the coupling can degrade or participate in side reactions, generating phenylated phosphorus impurities.[2][3]
-
Boronic Acid Derivatives: Phenylboronic acid can form boroxines (anhydrides) or other related species.[1]
Q2: Which purification technique is most effective for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and commonly used method for purifying this compound, as it can separate the target compound from a wide range of byproducts.[1][4]
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization is an excellent method for obtaining highly pure material and is easily scalable.[5]
-
Acid-Base Extraction: This technique is useful during the initial workup to separate the basic this compound from neutral byproducts like biphenyl.[6]
Q3: My this compound is showing significant peak tailing during silica gel column chromatography. How can I resolve this?
A3: Peak tailing for basic compounds like aminopyridines on acidic silica gel is a common issue. It is caused by strong interactions between the basic amine and the acidic silanol groups of the stationary phase.[7] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system (e.g., hexane/ethyl acetate).[7] This deactivates the acidic sites on the silica, leading to more symmetrical peaks.
Q4: I am attempting to recrystallize this compound, but it is "oiling out." What causes this and how can I fix it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and then allowing it to cool much more slowly. Scratching the inside of the flask with a glass rod can also help to initiate crystallization.[5]
Troubleshooting Guides
Problem 1: Low Purity After Column Chromatography
| Symptom | Possible Cause | Solution |
| Co-elution of product and biphenyl. | The solvent system is too polar, causing impurities to travel with the product. | Decrease the polarity of the eluent. Use a gradient elution, starting with a non-polar solvent (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 30% ethyl acetate in hexanes).[1] |
| Product appears streaky on TLC and column. | Strong interaction of the basic amine with the acidic silica gel. | Add 0.1-1% triethylamine to the mobile phase to reduce tailing and improve separation.[7] |
| Multiple impurity spots observed in "pure" fractions. | Column was overloaded with crude material. | Reduce the amount of crude product loaded onto the column relative to the amount of silica gel (a 1:50 to 1:100 ratio of crude material to silica is a good starting point). |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[4] |
Problem 2: Poor Recovery or Purity from Recrystallization
| Symptom | Possible Cause | Solution |
| Very low yield of crystals. | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After cooling, place the flask in an ice bath to maximize crystal formation.[5] |
| No crystals form upon cooling. | The solution is not supersaturated; either too much solvent was used or the wrong solvent was chosen. | Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. If that fails, evaporate some of the solvent and cool again. If still unsuccessful, a different solvent system should be evaluated.[5] |
| Product "oils out" instead of crystallizing. | The solution is cooling too quickly or is too concentrated. | Re-heat the solution until the oil dissolves. Add a small amount of extra solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath.[5] |
| Crystals are still colored or impure. | Impurities are co-crystallizing with the product. | The chosen solvent may not be optimal for rejecting the impurity. Try a different solvent system. If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before filtering and cooling.[5] |
Data Presentation
The following tables provide typical parameters for the purification of this compound. These should be used as a starting point and may require optimization.
Table 1: Column Chromatography Parameters
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (+ 0.1% Triethylamine) | A gradient elution is recommended for best separation. |
| Typical Gradient | 0% to 40% Ethyl Acetate in Hexane | The exact gradient should be developed based on TLC analysis. |
| Target Rf Value (TLC) | ~0.25 in 7:3 Hexane:Ethyl Acetate | This provides a good starting point for column separation.[4] |
| Expected Purity | >98% (by HPLC/NMR) | Dependent on the care taken during chromatography. |
| Expected Recovery | 60-85% | Losses can occur due to irreversible adsorption or collection of mixed fractions. |
Table 2: Recrystallization Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Ethyl Acetate / Hexane | Low | High | Good | Recommended. Dissolve in minimal hot ethyl acetate, add hot hexane until cloudy, then cool.[8][9] |
| Ethanol / Water | Low | High | Good | A good alternative. Dissolve in hot ethanol and add water dropwise until persistent cloudiness appears, then cool slowly.[5] |
| Toluene | Low | Moderate | Can be slow | May be suitable for large-scale purification. |
| Isopropanol | Low | High | Good | Another viable alcohol-based system. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To purify crude this compound from reaction byproducts using silica gel chromatography.
Methodology:
-
TLC Analysis: Dissolve a small sample of the crude reaction mixture in dichloromethane or ethyl acetate. Spot the solution on a silica gel TLC plate and develop it using a solvent system of 7:3 Hexane:Ethyl Acetate. Visualize the spots under UV light. The product should have an Rf value of approximately 0.25. Adjust the solvent ratio if necessary to achieve good separation between the product and major impurities.
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Column Packing: Prepare a slurry of silica gel (e.g., 50g for 1g of crude material) in the initial, less polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading): Dissolve the crude this compound (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (e.g., 2-3g) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A typical gradient might be:
-
2 column volumes of 95:5 Hexane:Ethyl Acetate
-
2 column volumes of 90:10 Hexane:Ethyl Acetate
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5-10 column volumes of 80:20 to 70:30 Hexane:Ethyl Acetate (the product should elute here)
-
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure this compound.
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity this compound from a crude product that is already relatively pure (>90%).
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate or ethanol).[5][8][9] For example, for 1g of crude product, start with 5-10 mL of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization:
-
For a single solvent system: Allow the clear, hot solution to cool slowly to room temperature.
-
For a two-solvent system (e.g., Ethyl Acetate/Hexane): To the hot ethyl acetate solution, add a less polar solvent (e.g., hot hexane) dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot polar solvent to redissolve the precipitate, then allow the solution to cool slowly.
-
-
Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 9. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 3-Amino-4-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-phenylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Suzuki-Miyaura coupling reaction to synthesize this compound has a very low yield. What are the potential causes and how can I improve it?
Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors. Here's a systematic troubleshooting guide:
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Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure you are using a fresh, high-quality palladium catalyst and ligand. If the catalyst has been stored improperly (e.g., exposed to air), its activity will be compromised. Consider screening different palladium catalysts and ligands to find the optimal combination for your specific substrates.
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Poor Quality of Starting Materials: The purity of your 3-halo-4-aminopyridine (or protected equivalent) and phenylboronic acid is critical. Impurities can poison the catalyst or lead to side reactions.[1] It is advisable to recrystallize or purify the starting materials if their purity is questionable. Additionally, ensure that the solvents used are dry and degassed, as water and oxygen can negatively impact the reaction.[1]
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Suboptimal Reaction Temperature: Suzuki couplings are sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, if it's too high, it can lead to catalyst decomposition and the formation of byproducts.[1] An optimization of the reaction temperature is often necessary.
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Incorrect Base or Solvent: The choice of base and solvent system is crucial and interdependent with the catalyst system.[1] Ensure the selected base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., Dioxane, Toluene, DMF) are appropriate for your specific reaction.
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Presence of Water: Anhydrous conditions are generally preferred as water can lead to the deboronation of the boronic acid, a common side reaction.[1]
2. I am observing significant amounts of homocoupling products (biphenyl) in my Suzuki-Miyaura reaction. How can I minimize this side reaction?
The formation of biphenyl from the homocoupling of phenylboronic acid is a common issue.[1] To mitigate this:
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Reduce Catalyst Loading: High catalyst concentrations can sometimes promote homocoupling. Try decreasing the amount of palladium catalyst used.
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Strictly Inert Atmosphere: Oxygen can facilitate the homocoupling of boronic acids. Ensure the reaction is set up and runs under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
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Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can increase the likelihood of homocoupling and complicate purification.[1]
3. My Buchwald-Hartwig amination to introduce the amino group is not working. What should I check?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but it can be sensitive to reaction conditions.
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Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For amination with an ammonia equivalent, sterically hindered biaryl phosphine ligands often give good results.
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Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and has been stored under anhydrous conditions.
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Ammonia Source: If using an ammonia surrogate like benzophenone imine, ensure its quality. The subsequent hydrolysis of the imine is a critical step to yield the free amine.[2]
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Inert Atmosphere: Like most palladium-catalyzed reactions, the Buchwald-Hartwig amination is sensitive to oxygen.[1] Maintaining an inert atmosphere is crucial for success.
4. I am attempting the synthesis via reduction of 3-nitro-4-phenylpyridine, but the reduction step is giving me a mixture of products. How can I achieve a clean reduction?
The reduction of a nitro group can sometimes be challenging.
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Choice of Reducing Agent: Different reducing agents have different selectivities. Common methods include:
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method. Ensure the catalyst is active and the reaction is run under appropriate pressure.
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Metal/Acid Reduction: Reagents like iron powder in acetic acid or tin(II) chloride in hydrochloric acid are effective. The workup procedure is critical to remove metal salts.
-
-
Reaction Conditions: The temperature and reaction time should be carefully monitored to avoid over-reduction or side reactions.
5. How can I effectively purify the final this compound product?
Purification is crucial to obtain a high-purity product.
-
Extraction: During the workup, ensure efficient extraction of the product from the aqueous layer. Using multiple small-volume extractions is more effective than a single large-volume extraction.[1]
-
Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying organic compounds.[1] A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective solvent systems. The choice of solvent system should be optimized based on TLC analysis.[1]
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Recrystallization: If a relatively clean crude product is obtained, recrystallization can be an excellent final purification step.
Data Presentation
Table 1: Comparison of General Yields for Aminopyridine Synthesis Routes
| Synthetic Method | Starting Materials | Product Type | Reported Yield Range |
| Suzuki-Miyaura Coupling | Halo-aminopyridine and Phenylboronic Acid | Amino-phenylpyridine | 22-65% |
| Amination from Boronic Acid | Pyridine-boronic acid and Ammonia source | Aminopyridine | 84-95% |
| Reduction of Nitro-compound | Nitro-phenylpyridine | Amino-phenylpyridine | Not explicitly stated, but generally high |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling (Adapted from related syntheses)
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-bromo-4-aminopyridine with phenylboronic acid.
Materials:
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3-Bromo-4-aminopyridine
-
Phenylboronic acid (1.2 eq)
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Pd(PPh₃)₄ (0.03 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)[1]
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1,4-Dioxane and Water (4:1 mixture), degassed[1]
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-4-aminopyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).[1]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[1]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]
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Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.[1]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[1]
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Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[1]
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude residue by flash column chromatography.[1]
Protocol 2: Synthesis of this compound via Reduction of 3-Nitro-4-phenylpyridine (Conceptual)
This protocol outlines the reduction of a nitro-intermediate, which would first be synthesized via a Suzuki coupling of 3-nitro-4-halopyridine and phenylboronic acid.
Materials:
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3-Nitro-4-phenylpyridine
-
Iron powder (5.0 eq)
-
Glacial acetic acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 3-Nitro-4-phenylpyridine (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron residues.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Carefully neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify further by column chromatography or recrystallization as needed.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura synthesis.
Caption: Synthetic pathway via nitration and reduction.
References
Troubleshooting low conversion rates in 3-Amino-4-phenylpyridine reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues in the synthesis of 3-Amino-4-phenylpyridine and related derivatives. The content is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low Yield and Conversion Rates
Q1: My Suzuki-Miyaura coupling reaction to form the 4-phenylpyridine core has a very low yield. What are the most common causes and how can I fix it?
A1: Low yields in Suzuki-Miyaura couplings for synthesizing 4-arylpyridines are a frequent issue.[1][2] The primary factors to investigate are the catalyst system, reagent quality, and reaction conditions.
Potential Causes & Step-by-Step Solutions:
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Inactive or Inefficient Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or incompatibility with the substrates.[3]
-
Solution: Use a fresh batch of palladium catalyst, especially sensitive ones like Pd(PPh₃)₄, which can degrade with air exposure.[3] Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[4][5] If using a Pd(II) source like Pd(OAc)₂, consider screening different bulky, electron-rich phosphine ligands to improve performance.[3]
-
-
Poor Reagent Quality: Impurities in starting materials or the presence of water can poison the catalyst and lead to side reactions.[4][6]
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Suboptimal Base or Temperature: The base is critical for activating the boronic acid for the transmetalation step.[3][8] Temperature affects both reaction rate and byproduct formation.
-
Solution: Screen different bases. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[3] Ensure the base is finely powdered and dry. Optimize the reaction temperature; while higher temperatures can increase the rate, they can also promote catalyst decomposition and side reactions like boronic acid homocoupling.[4]
-
-
Side Reactions: The most common side reaction is the homocoupling of the phenylboronic acid to form biphenyl.[4]
-
Solution: This can be minimized by decreasing the catalyst loading and ensuring a strictly oxygen-free environment.[4]
-
Q2: I'm attempting a Buchwald-Hartwig amination to introduce the amino group onto the pyridine ring, but the conversion is poor. What should I troubleshoot?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with electron-deficient pyridine rings depends heavily on the chosen conditions.[9][10] Key areas to troubleshoot include the ligand, base, and solvent.
Potential Causes & Step-by-Step Solutions:
-
Inappropriate Ligand Choice: The ligand's steric and electronic properties are crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.[11]
-
Incorrect Base Selection: The base's strength and solubility can significantly impact the reaction. Strong bases are typically needed, but can be incompatible with sensitive functional groups.[13]
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Unsuitable Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.[11]
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Catalyst Poisoning: The nitrogen on the pyridine ring can sometimes coordinate too strongly with the palladium center, inhibiting catalysis.[14]
-
Solution: Using sterically hindered ligands can often mitigate this issue by preventing strong coordination of the pyridine nitrogen.[15]
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Section 2: Byproduct Formation and Purification
Q3: My Suzuki reaction is producing a significant amount of biphenyl. How can I suppress this homocoupling byproduct?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4]
-
Solution:
-
Improve Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Degas your solvents thoroughly (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[4][7]
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Optimize Catalyst Loading: Lowering the palladium catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[4]
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Control Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid is typical, but a large excess can lead to more homocoupling and purification challenges.[4]
-
Q4: In my Buchwald-Hartwig amination, I'm observing hydrodehalogenation of my starting material instead of amination. What causes this?
A4: Hydrodehalogenation, where the halide is replaced by a hydrogen, is a known competing pathway. It often arises from β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination step.[9][11]
-
Solution:
-
Ligand Modification: The choice of ligand is critical. Bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination.[11]
-
Amine Source: If using a primary amine, this side reaction can be more prevalent. Sometimes, using an ammonia equivalent like benzophenone imine followed by hydrolysis can circumvent this issue.[9]
-
Q5: I'm having difficulty purifying my final this compound product. What are the best practices?
A5: Purification can be challenging due to the product's properties and potential co-elution with impurities.
-
Solution:
-
Column Chromatography: This is the most common method. Optimize the solvent system for flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point.[4][16]
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Crystallization: If chromatography is difficult, attempt crystallization from various solvent/anti-solvent systems (e.g., ethyl acetate/hexanes or isopropanol/cyclohexane).[4][17] Using a seed crystal can be beneficial.[4]
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Work-up: During the aqueous work-up, ensure proper phase separation. If the product is partially soluble in the aqueous layer, perform multiple extractions with smaller volumes of organic solvent to maximize recovery.[4]
-
Data Presentation: Reaction Condition Optimization
The following tables summarize reaction parameters that can be optimized for Suzuki-Miyaura and Buchwald-Hartwig reactions relevant to the synthesis of this compound and its precursors.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 | Good purity after chromatography. Catalyst can be sensitive to air.[3] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 75-95 | Often shows high efficiency and broad substrate scope.[3] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol | 110 | 60-85 | May require careful purification to remove phosphine oxides.[3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp - 80 | 85-98 | Highly active system, effective for less reactive chlorides.[8] |
Table 2: Conditions for Amination of Halopyridines
| Reaction Type | Halide | Amine Source | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Nucleophilic Substitution | 3-Bromo-4-methylpyridine | Ammonia | Copper Sulfate, 160 °C, 5 atm | Methanol | 95 | [18] |
| Nucleophilic Substitution | 3-Bromo-4-methylpyridine | Conc. Ammonia | Copper Sulfate, 180 °C | Water | 90 | [18] |
| Nucleophilic Substitution | 3-Chloro-4-methylpyridine | Ammonia | Copper Sulfate, 180 °C, 5 atm | Methanol | 73 | [18] |
| Chan-Lam Amination | 4-Picoline-3-boronic acid | 28% Ammonia | Copper(I) oxide | Methanol | 95 | [17] |
| Chan-Lam Amination | 4-Picoline-3-boronic acid | Ammonium sulfate | Copper(II) oxide | Acetonitrile/Water | 85 | [17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of 4-Phenylpyridine Core
This protocol is a general guideline for the palladium-catalyzed cross-coupling of a 3-halo-pyridine with phenylboronic acid and may require optimization.
Materials:
-
3-Halo-pyridine (e.g., 3-Bromo-pyridine derivative) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame- or oven-dried round-bottom flask, add the 3-halo-pyridine (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).[4]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[4]
-
Add the degassed solvent mixture via syringe.[4]
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.[3]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[4]
-
Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 6-12 hours.[4]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[4]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude residue by flash column chromatography or recrystallization to obtain the final product.[4]
Visualizations
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
Technical Support Center: Efficient Synthesis of 3-Amino-4-phenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 3-Amino-4-phenylpyridine. The content is structured in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalytic methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. These reactions are favored for their high efficiency and tolerance to a wide range of functional groups. The two primary strategies are:
-
Suzuki-Miyaura Coupling: This reaction couples an amino-halopyridine with phenylboronic acid. For the synthesis of this compound, this would typically involve the reaction of a 3-amino-4-halopyridine (e.g., 3-amino-4-bromopyridine or 3-amino-4-chloropyridine) with phenylboronic acid.
-
Buchwald-Hartwig Amination: This method involves the coupling of a halophenylpyridine with an ammonia equivalent. For this specific target molecule, the reaction would utilize a 3-halo-4-phenylpyridine with an ammonia source.
Q2: How do I select the appropriate starting materials for the Suzuki-Miyaura coupling?
A2: The choice of starting materials is crucial for a successful Suzuki-Miyaura coupling.
-
Halopyridine: 3-Amino-4-bromopyridine is generally more reactive than 3-amino-4-chloropyridine, often leading to higher yields and shorter reaction times. However, the chloro- derivative can be more cost-effective. The choice may depend on the desired balance between reactivity and cost.
-
Boronic Acid: Phenylboronic acid is the standard reagent. Ensure it is of high purity, as impurities can negatively impact the reaction.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Several parameters must be carefully controlled to optimize the yield and purity of this compound:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligand is paramount. Bulky, electron-rich phosphine ligands are often effective for couplings involving electron-rich aminopyridines.
-
Base Selection: An appropriate base is required for the transmetalation step in the Suzuki-Miyaura coupling and for the deprotonation of the amine in the Buchwald-Hartwig amination. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.
-
Solvent: The solvent must be able to dissolve the reactants and be compatible with the catalyst system. Common solvents include 1,4-dioxane, toluene, and DMF, often with water as a co-solvent for the Suzuki-Miyaura reaction.
-
Temperature: Reaction temperature significantly influences the reaction rate and the stability of the catalyst. Optimization is often necessary to ensure complete conversion without promoting catalyst decomposition or side reactions.
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Catalyst and Reaction Condition Summary
The following tables summarize typical catalyst systems and reaction conditions for analogous Suzuki-Miyaura and Buchwald-Hartwig reactions, which can serve as a starting point for the synthesis of this compound.
Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Amino-Halopyridines
| Catalyst Precursor | Ligand | Base | Solvent System | Typical Temperature (°C) | Reported Yield (Analogous Systems) |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₂CO₃ or K₃PO₄ | 1,4-Dioxane / Water | 85 - 100 | Moderate to Good |
| Pd₂(dba)₃ | XPhos, SPhos | Cs₂CO₃ | Toluene or Dioxane | 80 - 110 | Good to Excellent |
| Pd(OAc)₂ | Buchwald Ligands | K₃PO₄ | 2-MeTHF | 100 | Good to Excellent |
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Ammonia Source | Solvent | Typical Temperature (°C) |
| Pd(OAc)₂ | Xantphos | NaOtBu | Benzophenone Imine | Toluene | 100 - 110 |
| Pd₂(dba)₃ | BINAP | LiHMDS | Ammonia | Dioxane | 80 - 100 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling (General Procedure)
This protocol is a general guideline based on successful couplings of similar substrates. Optimization may be necessary.
Materials:
-
3-Amino-4-bromopyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and degassed Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add 3-amino-4-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain this compound.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst and ligand. Ensure the catalyst was stored under inert conditions. Consider a catalyst screen to find the optimal system. |
| Poor Quality of Starting Materials | Ensure all reagents, especially the boronic acid and the halopyridine, are pure. Recrystallize or purify starting materials if necessary. Use dry, degassed solvents. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. If the reaction is sluggish, a moderate increase in temperature may help. However, be cautious of catalyst decomposition at excessively high temperatures. |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Ensure the selected base and solvent are appropriate for the specific catalyst system. A base or solvent screen may be necessary. |
Problem 2: High Levels of Byproduct Formation
| Possible Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Decrease the catalyst loading. Ensure the reaction is run under a strictly inert atmosphere to minimize oxygen, which can promote homocoupling. |
| Protodeboronation (Decomposition of Boronic Acid) | Use anhydrous solvents and ensure all reagents are dry. A slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can lead to purification challenges. |
| Dehalogenation of Starting Material | This can occur as a side reaction. Optimizing the catalyst and ligand system can sometimes minimize this pathway. |
Problem 3: Difficulties in Product Isolation and Purification
| Possible Cause | Recommended Solution |
| Product is Highly Soluble in Work-up Solvents | Minimize the volume of solvent used. Perform extractions with a larger number of smaller volume portions. Consider back-extraction to remove impurities. |
| Co-elution of Product and Impurities | Optimize the solvent system for column chromatography. Try different solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol). Consider using a different stationary phase if silica gel is ineffective. |
| Product Fails to Crystallize | Attempt crystallization from various solvent/anti-solvent systems. Use a seed crystal if available. If crystallization fails, column chromatography is the primary alternative. |
Visualized Workflows and Logic
Caption: General experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Technical Support Center: Synthesis of 3-Amino-4-phenylpyridine Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the synthesis of 3-amino-4-phenylpyridine derivatives. A key focus is the critical role of solvent selection in achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives, with a particular emphasis on solvent effects.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction is resulting in a low yield or no desired product. What are the likely causes related to the solvent, and how can I troubleshoot this?
Answer:
Low yields are a common challenge and can often be attributed to several solvent-related factors:
-
Poor Solubility of Reactants: If your starting materials, catalyst, or base are not sufficiently soluble in the chosen solvent, the reaction kinetics can be significantly hindered.
-
Recommendation: Consider switching to a solvent with different polarity. For Suzuki-Miyaura couplings, a mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.[1] For Buchwald-Hartwig aminations, common solvents include toluene, dioxane, and THF.[2]
-
-
Presence of Water or Oxygen: Many palladium-catalyzed reactions are sensitive to oxygen and moisture. Solvents that are not anhydrous and thoroughly degassed can lead to catalyst deactivation and side reactions, such as the deboronation of boronic acids in Suzuki couplings.
-
Recommendation: Always use dry, degassed solvents. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3]
-
-
Inappropriate Solvent Polarity: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.
-
Recommendation: A solvent screening is advisable. Small-scale parallel reactions with different solvents such as toluene, 1,4-dioxane, and THF can help identify the optimal choice for your specific substrates.
-
-
Solvent-Catalyst Inhibition: Certain solvents can coordinate to the palladium catalyst and inhibit its activity.
-
Recommendation: For Buchwald-Hartwig aminations, it is generally recommended to avoid chlorinated solvents, acetonitrile, and pyridine.[2]
-
Issue 2: Formation of Significant Byproducts
Question: I am observing a significant amount of byproducts, such as homocoupling of the boronic acid in my Suzuki-Miyaura reaction. How can the solvent choice help in minimizing these?
Answer:
Byproduct formation is often linked to reaction conditions, with solvent playing a crucial role:
-
High Reaction Temperature: Some solvents with high boiling points might necessitate higher reaction temperatures, which can promote side reactions like homocoupling.
-
Recommendation: If you suspect high temperature is the issue, try switching to a lower-boiling solvent that still provides good solubility for your reactants. Alternatively, you can try lowering the temperature and extending the reaction time.
-
-
Solvent Effects on Reaction Pathways: The solvent can influence the relative rates of the desired catalytic cycle versus competing side reactions.
-
Recommendation: The choice of solvent can be critical. For instance, in some Suzuki couplings, a dioxane/water mixture is a common choice.[1] Experimenting with different solvent systems is the most effective way to address this.
-
Issue 3: Difficulty in Product Purification
Question: My product is difficult to purify, and I suspect co-elution with impurities during column chromatography. How can I address this with solvent selection?
Answer:
Purification challenges can often be mitigated by strategic solvent use in both the reaction and the work-up:
-
Product Solubility in Work-up Solvents: If your product is highly soluble in the extraction solvent, you may experience losses during the work-up.
-
Recommendation: Minimize the volume of the extraction solvent and perform multiple extractions with smaller volumes.
-
-
Co-elution in Chromatography: If your product co-elutes with impurities, the solvent system for your column chromatography needs optimization.
-
Recommendation: Try different solvent systems for your column. Common combinations include ethyl acetate/hexanes and dichloromethane/methanol. A systematic trial of different solvent polarities is recommended.
-
-
Product Crystallization: If your product is a solid, crystallization is an excellent purification method.
-
Recommendation: Attempt crystallization from various solvent/anti-solvent systems. For example, isopropanol/cyclohexane can be a good starting point.
-
Data Presentation: Solvent Effects on Yield
The following tables summarize the impact of different solvents on the yield of reactions analogous to the synthesis of this compound derivatives. Disclaimer: The data presented is compiled from studies on structurally similar compounds and serves as a representative comparison.
Table 1: Synthesis of 2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| C₂H₅OH | Reflux | 8 | 80 |
| CH₃OH | Reflux | 8.5 | 70 |
| CH₃CN | Reflux | 10 | 70 |
| DMF | Reflux | 5 | 75 |
Table 2: Synthesis of 3-amino-4-methylpyridine from 3-halo-4-methylpyridine and Ammonia
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-bromo-4-methylpyridine | Concentrated Ammonia Water | 180 | 8 | 90 |
| 3-bromo-4-methylpyridine | Methanol | 160 | 8 | 95 |
| 3-chloro-4-methylpyridine | Methanol | 180 | 24 | 73 |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes to this compound derivatives, with a focus on the role of the solvent.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a this compound Derivative
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-amino-4-halopyridine with phenylboronic acid.
Materials:
-
3-Amino-4-bromopyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried round-bottom flask, add 3-amino-4-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The use of a biphasic system helps to dissolve both the organic-soluble starting materials and the inorganic base.[1]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the final product.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a this compound Derivative
This protocol outlines a proposed method for the palladium-catalyzed Buchwald-Hartwig amination of 3-chloro-4-phenylpyridine using an ammonia surrogate.
Materials:
-
3-Chloro-4-phenylpyridine (1.0 eq)
-
Benzophenone imine (as an ammonia surrogate, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Xantphos (ligand, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add 3-chloro-4-phenylpyridine (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous toluene, followed by benzophenone imine (1.2 eq). Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.[4]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Add 1 M HCl and stir for 1 hour to hydrolyze the intermediate imine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield focusing on solvent issues.
References
Technical Support Center: Overcoming Challenges in the Purification of Aminopyridine Isomers
Welcome to the technical support center for the purification of aminopyridine isomers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in separating and purifying 2-, 3-, and 4-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: Why are the three isomers of aminopyridine so difficult to separate?
The primary challenge stems from their structural similarity. 2-, 3-, and 4-aminopyridine have the same molecular formula (C₅H₆N₂) and molecular weight, leading to very similar physicochemical properties such as polarity and boiling points.[1] Their basicity (pKa) and solubility, while different, are often not distinct enough to allow for simple, single-step purification methods, frequently leading to issues like co-elution in chromatography or co-crystallization.[2]
Q2: What are the key physicochemical properties I should consider before selecting a purification strategy?
Understanding the differences in melting point, boiling point, and particularly the pKa is crucial for developing an effective separation strategy. These differences, summarized in Table 1, can be exploited through techniques like fractional crystallization, distillation, and pH-mediated separations. For example, the significant difference in the pKa of 4-aminopyridine compared to its isomers is a key factor in its selective separation through pH adjustment.[3][4]
Q3: What are the primary safety precautions when handling aminopyridines?
Aminopyridines are toxic and should be handled with care. They are toxic by ingestion, inhalation, and skin contact.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for each isomer before beginning any work.
Data Presentation: Physicochemical Properties
A clear understanding of the isomers' properties is the foundation of an effective purification plan.
Table 1: Physicochemical Properties of Aminopyridine Isomers
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| CAS Number | 504-29-0[7] | 462-08-8[6] | 504-24-5[8] |
| Molecular Weight | 94.117 g/mol [7] | 94.117 g/mol [6] | 94.117 g/mol |
| Appearance | White to light yellow crystals/powder[5][9] | White to light yellow needle-like crystals[10] | White crystalline powder[8][11] |
| Melting Point (°C) | 54-60[7][9][12] | 60-65[10][13][14][15] | 155-159[3][4][8][16] |
| Boiling Point (°C) | 204-210[7][9][12] | 248-252[6][10][13][14] | 273[3][4][8][16] |
| pKa (conjugate acid) | 6.86[5] | ~6.0 | 9.11 - 9.17[8] |
| Water Solubility | Very soluble (>100 g/100 mL at 20°C)[5] | Very soluble (>100 g/100 mL)[6] | Soluble (112 g/L at 20°C)[8][16] |
| Organic Solvent Solubility | Soluble in alcohol, ether, benzene, chloroform, acetone[5][17] | Soluble in alcohol, benzene, ether[10][14] | Soluble in ethanol, methanol, acetone, THF, DMSO[8][16] |
Troubleshooting Purification Challenges
Crystallization Issues
Q4: My isomers are co-crystallizing from the solution. How can I improve the purity of my crystals?
Co-crystallization is common when isomers have similar structures and can pack into the same crystal lattice. The following workflow can help troubleshoot this issue.
-
Re-evaluate Solvent: Choose a solvent where the solubility difference between the isomers is maximized at different temperatures.
-
pH Adjustment: This is highly effective for aminopyridines. By adjusting the solution's pH, you can selectively protonate one isomer, altering its solubility relative to the others. 4-aminopyridine (pKa 9.17) can be protonated and kept in an aqueous solution by adjusting the pH to ~7.5, while 2- and 3-aminopyridine remain as free bases and can be extracted or crystallized.
-
Slow Cooling: Rapid crystallization traps impurities.[13] Allow the solution to cool to room temperature slowly, then move it to an ice bath to maximize yield without compromising purity.
-
Seeding: Introduce a small, pure crystal of the desired isomer to the supersaturated solution to encourage the growth of the desired crystal form.
Q5: My product is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to high supersaturation or impurities depressing the melting point.
-
Increase Solvent Volume: Your solution may be too concentrated. Add more hot solvent until the oil redissolves, then attempt to cool the solution more slowly.[13]
-
Lower the Crystallization Temperature: Try a different solvent system that allows for crystallization to occur at a lower temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Chromatography Issues
Q6: I am getting poor peak resolution between my isomers in reverse-phase HPLC. What parameters can I adjust?
Poor resolution is a common problem due to the similar polarity of aminopyridine isomers. A systematic approach to method development is key.
-
Adjust Mobile Phase pH: This is the most impactful parameter. Small changes in pH can alter the protonation state of the isomers, significantly affecting their retention on a reverse-phase column.[18] Buffering the mobile phase is essential for reproducible results.
-
Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try the other.[18]
-
Change Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider columns that offer alternative separation mechanisms, such as those with Phenyl or Pentafluorophenyl (PFP) phases for enhanced π-π interactions, or specialized mixed-mode columns designed for separating polar compounds.[19]
-
Add Basic Modifiers (Normal Phase): When using normal phase chromatography (e.g., on silica gel), the basic nature of aminopyridines can cause significant peak tailing. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape.
Experimental Protocols
Protocol 1: pH-Mediated Selective Crystallization of 4-Aminopyridine
This protocol exploits the significant difference in pKa to selectively separate 4-aminopyridine from a mixture containing 2- and 3-aminopyridine.
Methodology:
-
Dissolution: Dissolve the crude mixture of aminopyridine isomers in a minimal amount of deionized water.
-
Acidification: Slowly add 1M hydrochloric acid (HCl) dropwise while monitoring with a pH meter. Adjust the pH to approximately 7.5. At this pH, 4-aminopyridine (pKa 9.17) will be protonated and exist as a water-soluble salt (4-aminopyridinium chloride), while 2-aminopyridine (pKa 6.86) and 3-aminopyridine (pKa ~6.0) will be predominantly in their less water-soluble free base forms.
-
Extraction (Optional): To remove the 2- and 3-isomers, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. The free bases will partition into the organic layer, leaving the 4-aminopyridinium salt in the aqueous layer. Separate the layers.
-
Basification & Precipitation: Take the aqueous layer containing the 4-aminopyridinium salt and slowly add 1M sodium hydroxide (NaOH) to raise the pH to >10. This deprotonates the 4-aminopyridinium ion, causing the neutral 4-aminopyridine to precipitate out of the solution due to its lower solubility compared to its salt form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: HPLC Method for Baseline Separation of 2-, 3-, and 4-Aminopyridine
This protocol provides a starting point for the analytical separation of the three isomers using a mixed-mode HPLC column, which is compatible with LC-MS.[8][20]
Table 2: Recommended Starting Conditions for HPLC Separation
| Parameter | Recommended Condition |
| Column | Mixed-Mode (e.g., SIELC Obelisc R, 150 x 4.6 mm) or Hydrogen-Bonding (e.g., SIELC SHARC 1)[3][5] |
| Mobile Phase | Acetonitrile / Methanol / Aqueous Buffer. A good starting point is MeCN/MeOH (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate.[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | Ambient or controlled at 25 °C |
| Injection Volume | 1-5 µL |
| Detection | UV at 270-275 nm[8] |
Methodology:
-
System Preparation: Prepare the mobile phase as described above, filter, and degas thoroughly.
-
Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the aminopyridine isomer mixture in the mobile phase to a final concentration of approximately 0.1-0.3 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection & Analysis: Inject the sample onto the HPLC system and run the analysis. The elution order and retention times are highly sensitive to the mobile phase composition, particularly the ratio of acetonitrile to methanol and the buffer concentration.[3]
-
Optimization: If co-elution occurs, systematically adjust the mobile phase. First, vary the MeCN/MeOH ratio. If separation is still inadequate, adjust the concentration of formic acid and ammonium formate to fine-tune the selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 3. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. 4-aminopyridine [stenutz.eu]
- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 8. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]
- 9. 504-29-0 CAS | 2-AMINO PYRIDINE | Amines & Amine Salts | Article No. 01075 [lobachemie.com]
- 10. sincerechemical.com [sincerechemical.com]
- 11. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Amino pyridine, 99% 504-29-0 India [ottokemi.com]
- 13. 3-aminopyridine [stenutz.eu]
- 14. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 15. 3-Aminopyridine 99 462-08-8 [sigmaaldrich.com]
- 16. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing homocoupling in Suzuki reactions with phenylboronic acids
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing a common side reaction: the homocoupling of phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl.[1][2] This undesired reaction consumes your starting material, reduces the yield of the intended cross-coupled product, and introduces a byproduct that can be difficult to separate during purification due to its structural similarity to the target molecule.[1][3]
Q2: What are the primary causes of phenylboronic acid homocoupling?
A2: The two main drivers of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3][4][5]
-
Oxygen: Dissolved oxygen can oxidize the catalytically active Palladium(0) into Palladium(II) species. These Pd(II) species are known to promote the homocoupling of boronic acids.[2][4][6][7]
-
Palladium(II) Precatalysts: When using a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before it is fully reduced to the active Pd(0) state required for the main catalytic cycle.[1][2][4]
Q3: How does the choice of palladium catalyst and ligand influence homocoupling?
A3: The selection of the palladium source and its associated ligand is critical for minimizing homocoupling.
-
Palladium Source: Using a Pd(0) precatalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred because it enters the catalytic cycle directly without needing an in-situ reduction step that can be a source of homocoupling.[1][2]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) are highly recommended.[1][2][8] These ligands accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[2][9] A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[2]
Q4: Can reaction conditions like base, solvent, and temperature affect homocoupling?
A4: Yes, these parameters play a crucial role.
-
Base: The base has multiple roles, including activating the boronic acid to facilitate transmetalation.[10][11] The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence reaction rates and selectivity, thereby affecting the extent of homocoupling.[1][12]
-
Solvent: The solvent system (e.g., Dioxane/water, Toluene/water) affects the solubility of reagents and the stability of catalytic intermediates. Optimizing the solvent can help suppress side reactions.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they may also promote catalyst decomposition or other side reactions.[13][14] In some cases, running the reaction at a lower temperature, even room temperature, can significantly reduce homocoupling defects.[15]
Troubleshooting Guide: High Levels of Homocoupling Observed
This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in your Suzuki reactions.
| Issue/Observation | Potential Cause | Recommended Action & Protocol |
| High levels of biphenyl byproduct detected by LC-MS or NMR. | Presence of Oxygen | Improve Degassing: Oxygen is a major contributor to homocoupling. Ensure your solvent and reaction mixture are rigorously deoxygenated.[1][5][6] Recommendation: Use the "freeze-pump-thaw" method (at least three cycles) for the most effective oxygen removal. Alternatively, sparge the solvent with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes).[1][16] See Protocol 2 for details. |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids the initial reduction step where homocoupling can occur.[1][2] Alternative: If using a Pd(II) source, add a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst. This helps reduce Pd(II) to active Pd(0) without interfering with the catalytic cycle.[1][5][17] | |
| Inappropriate Ligand | Screen Ligands: The ligand choice is critical. Bulky, electron-rich ligands promote the desired reductive elimination over side reactions.[1][2] Recommendation: Set up small-scale parallel reactions to test various ligands. Compare standard ligands like PPh₃ with more specialized Buchwald ligands such as SPhos or XPhos.[2] | |
| Reaction is sluggish, leading to byproduct formation over time. | Suboptimal Base or Solvent | Optimize Reaction Conditions: The choice of base and solvent can significantly influence the reaction outcome.[1] Recommendation: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water). Analyze the product-to-homocoupling ratio to identify the optimal combination.[1] |
| High Boronic Acid Concentration | Control Reagent Concentration: A high instantaneous concentration of phenylboronic acid can favor the bimolecular homocoupling reaction.[16][18] Recommendation: Employ slow addition of the phenylboronic acid solution to the reaction mixture using a syringe pump over 30-60 minutes. This keeps the concentration low and disfavors the side reaction.[16] |
Data Presentation: Parameter Comparison
Table 1: Comparison of Palladium Precatalysts
| Catalyst Type | Examples | Typical Oxidation State | Impact on Homocoupling |
| Pd(0) Sources | Pd(PPh₃)₄, Pd₂(dba)₃ | 0 | Preferred. Enters the catalytic cycle directly, minimizing the opportunity for Pd(II)-mediated homocoupling.[1][2] |
| Pd(II) Sources | Pd(OAc)₂, PdCl₂, Pd(dppf)Cl₂ | +2 | Higher Risk. Can directly cause homocoupling before being reduced to the active Pd(0) state.[1][2][4] Requires careful control or the addition of a reducing agent.[5] |
Table 2: Influence of Common Ligand Classes
| Ligand Class | Examples | Key Characteristics | Effect on Homocoupling |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Moderately electron-rich | Standard choice, but can be outperformed by more specialized ligands. |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky and very electron-rich | Highly Recommended. Accelerate reductive elimination, significantly reducing the lifetime of intermediates and suppressing homocoupling.[1][2] |
| Bidentate Phosphines | dppf, XantPhos | Form stable complexes | Often used in specific applications; their effectiveness in preventing homocoupling should be screened. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strongly electron-donating, bulky | Excellent for stabilizing the Pd(0) catalyst and can be very effective at preventing homocoupling.[10] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Reaction Minimizing Homocoupling
-
Inert Atmosphere Setup: Assemble oven-dried glassware under a positive pressure of inert gas (Argon or Nitrogen).
-
Reagent Preparation: To a Schlenk flask, add the aryl halide (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting the System: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.[2]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and the ligand if required.
-
Solvent Addition: Add the thoroughly degassed solvent mixture (e.g., 4:1 Dioxane/Water) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Rigorous Solvent Degassing
Method A: Inert Gas Sparging
-
Pour the solvent into a flask with a magnetic stir bar.
-
Insert a long needle or glass pipette connected to an inert gas line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble a steady stream of Argon or Nitrogen through the solvent for at least 30-60 minutes while stirring vigorously.[1]
Method B: Freeze-Pump-Thaw
-
Place the solvent in a robust Schlenk flask that is no more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, apply a high vacuum for 10-15 minutes to remove gases from above the frozen solvent.
-
Close the flask to the vacuum and remove it from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may see gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times for maximum oxygen removal.[16]
Visualizations
Suzuki Cycle vs. Homocoupling Pathway
Caption: The desired Suzuki cycle vs. the homocoupling side reaction.
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting homocoupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistai.org [chemistai.org]
Optimizing reaction time and temperature for 3-Amino-4-phenylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4-phenylpyridine. The following information is based on established principles of Suzuki-Miyaura and Buchwald-Hartwig reactions, common methods for the formation of aryl-aryl and aryl-amine bonds, respectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and versatile methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. The two primary approaches are:
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., phenylboronic acid) with a halo-aminopyridine (e.g., 3-amino-4-bromopyridine). It is favored for its mild reaction conditions and tolerance to a wide range of functional groups.
-
Buchwald-Hartwig Amination: This method involves the coupling of an aryl halide or triflate (e.g., 3-bromo-4-phenylpyridine) with an amine source. This is a powerful tool for forming the C-N bond.
Q2: How do reaction time and temperature critically impact the synthesis?
A2: Both time and temperature are crucial parameters that directly influence the yield, purity, and byproduct formation in the synthesis of this compound.
-
Temperature: An optimal temperature is necessary to overcome the activation energy of the reaction without causing degradation of reactants, products, or the catalyst. Excessively high temperatures can lead to side reactions like homocoupling and decomposition, reducing the overall yield and complicating purification.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Reaction Time: Sufficient reaction time is required for the reactants to be consumed and the product to be formed. However, prolonged reaction times, especially at elevated temperatures, can also promote the formation of byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[1]
Q3: What are the common byproducts, and how can they be minimized?
A3: Common byproducts in the synthesis of this compound, particularly via Suzuki-Miyaura coupling, include:
-
Homocoupling Products: Formation of biphenyl (from the coupling of two phenylboronic acid molecules) is a frequent side reaction. This can be minimized by using a slight excess of the boronic acid, ensuring a thoroughly deoxygenated reaction environment, and avoiding excessively high catalyst loadings.[2]
-
Dehalogenation of the Starting Material: The halo-aminopyridine can be reduced, leading to the formation of 3-aminopyridine. This can be mitigated by ensuring the absence of hydride sources and optimizing the reaction time.
-
Protodeboronation: The boronic acid can be converted back to benzene. Using anhydrous solvents and appropriate bases can reduce this side reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh, high-quality palladium catalyst and ligand. - Ensure the catalyst was stored under inert conditions. - Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. |
| Incorrect Reaction Temperature | - If the reaction is sluggish, incrementally increase the temperature (e.g., in 10 °C intervals). - If byproduct formation is high, consider lowering the temperature and extending the reaction time. |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or LC-MS. - Extend the reaction time until the starting material is consumed. |
| Inappropriate Base or Solvent | - The choice of base is critical. For Suzuki-Miyaura, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig, strong bases like NaOtBu are often used. - Screen different solvents or solvent mixtures (e.g., Dioxane/water, Toluene, DMF). Ensure solvents are anhydrous and degassed.[1] |
| Poor Quality of Starting Materials | - Ensure all reagents, especially the boronic acid and the halopyridine, are pure. - Recrystallize or purify starting materials if necessary. |
| Oxygen Contamination | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Issue 2: High Levels of Impurities
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | - Decrease the catalyst loading. - Ensure the reaction is run under a strictly inert atmosphere to minimize oxygen.[2] - Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
| Dehalogenation of Halopyridine | - Ensure solvents are free from potential hydride sources. - Optimize the reaction time to avoid prolonged heating after the main reaction is complete. |
| Protodeboronation of Boronic Acid | - Use anhydrous solvents and reagents. - Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Reaction Temperature is Too High | - Lower the reaction temperature and compensate with a longer reaction time. High temperatures can accelerate side reactions and decomposition.[2] |
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how reaction parameters can affect the yield of similar aryl-amine syntheses. This data should be used as a guideline for optimizing the synthesis of this compound.
Table 1: Effect of Temperature and Time on Yield for a Model Suzuki-Miyaura Coupling
Reaction: 4-bromoacetophenone with phenylboronic acid.[1]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 70 | 3 | 95 |
| 2 | 70 | 2 | 80 |
| 3 | Room Temp | 3 | 72 |
Table 2: Effect of Temperature and Time on Yield for a Model Buchwald-Hartwig Amination
Reaction: Coupling of an aryl bromide with an amine.[3]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 80 | 24 | 95 |
| 2 | 70 | 24 | 88 |
| 3 | 60 | 24 | 82 |
| 4 | 80 | 20 | 90 |
| 5 | 80 | 16 | 85 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-4-bromopyridine with phenylboronic acid.
Materials:
-
3-Amino-4-bromopyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add 3-amino-4-bromopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.[2]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination for this compound Synthesis
This protocol outlines a proposed method for the synthesis of this compound via a Buchwald-Hartwig amination of 4-phenyl-3-bromopyridine with an ammonia surrogate.
Materials:
-
4-Phenyl-3-bromopyridine (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Benzophenone imine (ammonia surrogate, 1.2 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add 4-phenyl-3-bromopyridine, Pd(OAc)₂, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous toluene, followed by benzophenone imine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Add 1 M HCl and stir for 1 hour to hydrolyze the intermediate imine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for this compound synthesis via Suzuki-Miyaura coupling.
Caption: A logical guide to troubleshooting low product yield in the synthesis.
References
Validation & Comparative
Comparative Bioactivity of 3-Amino-4-phenylpyridine Derivatives: A Guide for Researchers
A detailed analysis of the biological activities of 3-Amino-4-phenylpyridine derivatives reveals their potential as promising scaffolds in drug discovery, particularly in the development of novel anticancer and kinase inhibitory agents. This guide provides a comparative overview of their bioactivity, supported by available experimental data and detailed protocols to aid researchers in this field.
While extensive comparative studies on a wide range of this compound derivatives are limited in publicly available literature, analysis of structurally related compounds, particularly pyrazolo[3,4-b]pyridine derivatives incorporating the 3-phenylpyridine scaffold, offers significant insights into their therapeutic potential. These derivatives have demonstrated notable efficacy as inhibitors of key enzymes in cell cycle regulation and have shown potent cytotoxic effects against various cancer cell lines.
Anticancer and Kinase Inhibitory Activity
Derivatives of the 3-phenylpyridine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a prime target for anticancer therapies. Furthermore, these compounds have exhibited significant antiproliferative activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.
Comparative Bioactivity Data
The following tables summarize the in vitro bioactivity of representative 3-phenylpyridine derivatives compared to established drugs.
Table 1: Comparative CDK2 Inhibitory Activity [1]
| Compound | Target | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 ± 0.009 |
| Pyrazolo[3,4-b]pyridine derivative 14g | CDK2 | 0.460 ± 0.024 |
| Ribociclib (Reference) | CDK2 | 0.068 ± 0.004 |
Table 2: Comparative Anticancer Activity [1]
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 14g | 1.98 | 4.66 |
| Doxorubicin (Reference) | 2.11 | 4.57 |
Experimental Protocols
To ensure the reproducibility and further investigation of these compounds, detailed methodologies for the key bioactivity assays are provided below.
CDK2 Inhibition Assay[1]
This assay quantifies the amount of ADP produced from the kinase reaction to determine the inhibitory activity of the test compounds against CDK2.
Materials:
-
CDK2/Cyclin A2 enzyme
-
Substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compounds (3-phenylpyridine derivatives and known inhibitors)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare a master mixture containing the kinase assay buffer, substrate peptide, and ATP.
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the CDK2/Cyclin A2 enzyme to the wells.
-
Initiate the kinase reaction by adding the master mixture to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP produced and is used to calculate the percentage of kinase inhibition.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the 3-phenylpyridine derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance values are used to determine the percentage of cell viability, from which the IC50 values are calculated.
Visualizing Mechanisms and Workflows
To further elucidate the biological context and experimental procedures, the following diagrams are provided.
Caption: A general workflow for determining the anticancer activity of this compound derivatives using the MTT assay.
Caption: The inhibitory effect of this compound derivatives on kinase activity, preventing substrate phosphorylation and halting cell cycle progression.
References
Comparative Analysis of 3-Amino-4-phenylpyridine Analogs and Their Binding Affinity to Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of structural analogs of 3-Amino-4-phenylpyridine to their target proteins. Due to the limited availability of public data on this compound itself, this document focuses on closely related aminopyridine derivatives, particularly amino-3,5-dicyanopyridines, which have been studied for their interaction with adenosine receptors. This information is critical for researchers in the fields of pharmacology and medicinal chemistry for the purposes of structure-activity relationship (SAR) studies and the design of novel therapeutic agents.
Introduction to Aminopyridines and Their Therapeutic Potential
Aminopyridines are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Their unique structural properties allow them to interact with a variety of biological targets, including enzymes and receptors in the central nervous system (CNS).[1][2] Notably, certain aminopyridine derivatives have shown high affinity for adenosine receptors, which are implicated in a range of physiological processes and are attractive targets for drug development.[3][4]
Binding Affinity of this compound Analogs
The following table summarizes the binding affinity data for a selection of this compound analogs for the human adenosine A1 receptor. The data is presented as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound ID | Structure | Target Receptor | Binding Affinity (Ki) [nM] |
| Analog 1 | 2-amino-4-(4-fluorophenyl)-6-[(1H-imidazol-2-ylmethyl)sulfanyl]pyridine-3,5-dicarbonitrile | Human Adenosine A1 | Low nanomolar range |
| Analog 2 | 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile | Human Adenosine A1 | Low nanomolar range |
| Analog 3 | 2-amino-4-phenyl-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile | Human Adenosine A1 | Not specified, but active |
| Analog 4 | 2-amino-4-(4-methoxyphenyl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile | Human Adenosine A1 | Not specified, but active |
Note: The specific Ki values for some compounds were not publicly available in the reviewed literature, but their activity was described as being in the low nanomolar range, indicating high affinity.
Experimental Protocols for Binding Affinity Determination
The binding affinities of these aminopyridine derivatives are typically determined using radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
-
Membrane Preparation:
-
Cells stably expressing the human adenosine A1 receptor (e.g., CHO-K1 cells) are harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is resuspended in the assay buffer and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled antagonist for the A1 receptor (e.g., [³H]DPCPX).
-
The unlabeled test compound (aminopyridine analog) at various concentrations.
-
The prepared cell membranes.
-
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known non-radiolabeled A1 receptor agonist or antagonist.
-
-
Incubation and Filtration:
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the biological context and experimental procedures, the following diagrams are provided.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The available data strongly suggest that aminopyridine scaffolds, particularly those with substitutions at the 3 and 4 positions, are promising candidates for targeting adenosine receptors with high affinity. The amino-3,5-dicyanopyridine derivatives, in particular, have demonstrated potent binding to the human adenosine A1 receptor. Further investigation into the structure-activity relationships of this compound and its analogs is warranted to optimize their selectivity and potency for specific receptor subtypes. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at characterizing these and other novel compounds.
References
Comparative Efficacy of 3-Amino-4-phenylpyridine Derivatives Against Established Therapeutic Agents
For Immediate Release
This publication provides a comprehensive comparison of the efficacy of novel 3-Amino-4-phenylpyridine derivatives against established drugs targeting key enzymes implicated in various diseases. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data to inform further research and development efforts. The following sections present quantitative comparisons, detailed experimental methodologies, and visualizations of the relevant biological pathways.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
This compound derivatives have been investigated as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis and a key target in the treatment of type 2 diabetes. The efficacy of these derivatives is compared with Sitagliptin, a widely prescribed DPP-4 inhibitor.
Data Presentation: DPP-4 Inhibition
| Compound ID | Modification | IC50 (nM) vs. DPP-4 | Reference |
| Sitagliptin | (Reference Drug) | 4.380 ± 0.319 | [1][2] |
| Derivative 2f | 4-bromobenzylidene | 1.266 ± 0.264 | [1][2] |
| Derivative 2g | 4-(trifluoromethyl)benzylidene | 4.775 ± 0.296 | [2] |
| Derivative 2o | 4-phenylbenzylidene | 18.061 ± 0.311 | [2] |
| Derivative 2k | 4-(methylthio)benzylidene | 22.671 ± 0.301 | [2] |
| Derivative 2i | 4-methoxybenzylidene | 43.312 ± 0.372 | [2] |
Note: The presented data is for pyrazole-incorporated thiosemicarbazones with a phenylpyridine-like scaffold, as direct comparative data for a series of this compound derivatives against Sitagliptin was not available in the public domain.
Experimental Protocols: DPP-4 Inhibition Assay (Fluorometric)
The in vitro inhibitory activity of the compounds against DPP-4 is determined using a fluorometric assay. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is monitored over time, and the inhibitory effect of the test compounds is quantified by the reduction in the rate of AMC formation.
-
Reagents: Human recombinant DPP-4 enzyme, Gly-Pro-AMC substrate, test compounds, Sitagliptin (positive control), assay buffer (e.g., Tris-HCl buffer, pH 7.5), and DMSO (for compound dissolution).
-
Procedure:
-
Test compounds and Sitagliptin are serially diluted in DMSO and then further diluted in the assay buffer.
-
In a 96-well black microplate, the DPP-4 enzyme is pre-incubated with the test compounds or Sitagliptin at various concentrations for a specified period (e.g., 10 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to each well.
-
The fluorescence intensity is measured kinetically using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis: The percent inhibition is calculated relative to the control (enzyme activity without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: DPP-4 and Incretin Axis
Figure 1: DPP-4 inhibition enhances incretin signaling.
Renin Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its inhibition is a key strategy in the management of hypertension. This compound derivatives are being explored as potential renin inhibitors, with their efficacy benchmarked against the direct renin inhibitor, Aliskiren.
Data Presentation: Renin Inhibition
| Compound ID | Modification | IC50 (nM) vs. Human Renin | Reference |
| Aliskiren | (Reference Drug) | 0.6 | [3] |
| Derivative 1 | P1-P1' modification | 2.4 x 10⁻⁹ M (2.4 nM) | [4] |
| Derivative 5i | P4-P3 modification | 1.1 x 10⁻⁷ M (110 nM) | [4] |
| Derivative 5j | P2 modification | 8.5 x 10⁻¹⁰ M (0.85 nM) | [4] |
Note: The presented data is for renin inhibitors with modified peptide backbones designed based on the angiotensinogen transition state, as direct comparative data for a series of this compound derivatives against Aliskiren was not available. The IC50 values are presented as found in the source.
Experimental Protocols: Renin Inhibition Assay (FRET-based)
A Fluorescence Resonance Energy Transfer (FRET)-based assay is commonly employed to determine the in vitro inhibitory activity of compounds against renin. This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Reagents: Human recombinant renin, FRET peptide substrate, test compounds, Aliskiren (positive control), assay buffer (e.g., MES buffer), and DMSO.
-
Procedure:
-
In a 96-well plate, the renin enzyme is pre-incubated with various concentrations of the test compounds or Aliskiren.
-
The reaction is initiated by the addition of the FRET substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The initial reaction rates are determined from the linear phase of the fluorescence signal increase. The percent inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
Figure 2: Inhibition of Renin blocks the RAAS cascade.
Xanthine Oxidase (XO) Inhibition
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout. The inhibitory potential of this compound derivatives is compared against Febuxostat, a non-purine selective inhibitor of XO.
Data Presentation: Xanthine Oxidase Inhibition
| Compound ID | Modification | IC50 (µM) vs. Xanthine Oxidase | Reference |
| Febuxostat | (Reference Drug) | 0.018 - 8.77 | [5] |
| Allopurinol | (Reference Drug) | 9.07 - 13.16 | [5] |
| Derivative 26 | N-(4-alkoxy-3-cyanophenyl)nicotinamide | 0.3 | [5] |
| Derivative 17 | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | 0.21 | [5] |
Note: The presented data is for various heterocyclic derivatives as direct comparative data for a series of this compound derivatives against Febuxostat was not available. The IC50 values are presented as found in the source.
Experimental Protocols: Xanthine Oxidase Inhibition Assay (Spectrophotometric)
The in vitro xanthine oxidase inhibitory activity is assessed by measuring the enzyme's ability to catalyze the oxidation of xanthine to uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at approximately 295 nm.
-
Reagents: Xanthine oxidase enzyme, xanthine (substrate), test compounds, Febuxostat or Allopurinol (positive controls), phosphate buffer (e.g., pH 7.5), and DMSO.
-
Procedure:
-
The assay is performed in a 96-well UV-transparent plate.
-
The reaction mixture contains phosphate buffer, xanthine, and the test compound at various concentrations.
-
The reaction is initiated by the addition of the xanthine oxidase enzyme.
-
The increase in absorbance at 295 nm is recorded over time using a spectrophotometer.
-
-
Data Analysis: The rate of uric acid formation is calculated from the initial linear portion of the absorbance curve. The percentage of inhibition is determined for each concentration of the inhibitor, and the IC50 value is calculated from the resulting dose-response curve.
Signaling Pathway: Purine Degradation and Xanthine Oxidase
Figure 3: Xanthine Oxidase inhibition in the purine degradation pathway.
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. This compound derivatives have been designed as tubulin polymerization inhibitors, with their efficacy compared to the natural product Combretastatin A-4.
Data Presentation: Tubulin Polymerization Inhibition
| Compound ID | Modification | IC50 (µM) vs. Tubulin Polymerization | Antiproliferative IC50 (µM) vs. HeLa cells | Reference |
| Combretastatin A-4 | (Reference Drug) | ~1-2 | <0.01 | [6] |
| Derivative 10t | Diarylpyridine with indole group | Similar to CA-4 | 0.19 | [7] |
| Derivative 9p | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine with naphthalene moiety | Potent, dose-dependent inhibition | 0.047 | [8] |
| Derivative 3d | 2-p-toluidino triazolopyrimidine | 0.45 | 0.03 | [3] |
Note: The presented data is for various diarylpyridine and related heterocyclic derivatives, as direct comparative data for a series of this compound derivatives against Combretastatin A-4 was not available. The IC50 values are presented as found in the sources.
Experimental Protocols: Tubulin Polymerization Assay (Turbidity-based)
The effect of compounds on tubulin polymerization can be assessed in vitro by a turbidity-based assay. This method measures the increase in light scattering as tubulin dimers polymerize into microtubules.
-
Reagents: Purified tubulin, polymerization buffer (e.g., PIPES buffer), GTP, test compounds, Combretastatin A-4 (positive control for inhibition), Paclitaxel (positive control for promotion), and DMSO.
-
Procedure:
-
The assay is conducted in a temperature-controlled spectrophotometer.
-
A reaction mixture containing tubulin, GTP, and the test compound at various concentrations is prepared on ice to prevent polymerization.
-
The reaction is initiated by raising the temperature to 37°C.
-
The increase in absorbance (turbidity) at 340 nm is monitored over time.
-
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the turbidity curves. The IC50 value for inhibition is the concentration of the compound that reduces the extent of polymerization by 50% compared to the control.
Signaling Pathway: Microtubule Dynamics
Figure 4: Inhibition of tubulin polymerization disrupts microtubule dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 4. Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Amino-4-phenylpyridine-Based Inhibitors and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery. The 3-amino-4-phenylpyridine scaffold has emerged as a promising starting point for the development of potent inhibitors targeting various protein kinases. However, a comprehensive understanding of their cross-reactivity profile is crucial to anticipate potential off-target effects and to guide further optimization efforts. This guide provides a comparative analysis of the inhibitory activity of compounds based on or structurally related to the this compound core, supported by experimental data and detailed protocols.
While comprehensive kinome-wide screening data for inhibitors built on the precise this compound scaffold is limited in publicly accessible literature, this guide draws upon published data for structurally related pyrazolo[3,4-b]pyridine and phenylpyrazolo[3,4-d]pyrimidine derivatives to infer potential cross-reactivity patterns and to provide a framework for evaluating novel compounds within this class.
Quantitative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors with scaffolds related to this compound against various kinases. This data allows for a quantitative comparison of their potency and selectivity.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Cyclin-Dependent Kinase 2 (CDK2) [1]
| Compound ID | Target | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 14g | CDK2 | 1.98 |
| Ribociclib (Reference) | CDK2 | - |
Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives [1]
| Compound ID | Cell Line | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 | 4.66 |
| Doxorubicin (Reference) | HCT-116 | 2.11 |
| Doxorubicin (Reference) | MCF-7 | 4.57 |
Table 3: Inhibitory Activity of Phenylpyrazolopyrimidine Derivatives against Src Kinase
| Compound ID | Target | IC50 (µM) |
| 6 | Src Kinase | 21.7 |
| 4 | Src Kinase | 24.7 |
| 3 | Src Kinase | 32.9 |
Table 4: Inhibitory Profile of Phenylpyrazolo[3,4-d]pyrimidine Derivative 5i [2]
| Target | IC50 (µM) |
| EGFRWT | 0.3 |
| EGFRT790M | - |
| VEGFR2 | 7.60 |
| Topo-II | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
CDK2 Inhibition Assay (ADP-Glo™ Kinase Assay)[1]
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.
Materials:
-
CDK2/Cyclin A2 enzyme
-
Substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compounds (3-phenylpyridine derivatives and known inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare a master mixture containing the kinase assay buffer, substrate peptide, and ATP.
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the CDK2/Cyclin A2 enzyme to the wells.
-
Initiate the kinase reaction by adding the master mixture to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Luminescence is recorded, and the data is used to calculate the IC50 values.
In Vitro Src Kinase Inhibition Assay (ELISA-based)
This protocol describes a non-radioactive, ELISA-based assay to determine the inhibitory effect of test compounds on c-Src kinase activity.
Materials:
-
Recombinant active c-Src enzyme
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well plates
-
Plate reader for absorbance detection
Procedure:
-
Coat a 96-well plate with the tyrosine kinase substrate and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add 25 µL of the diluted test compounds to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of the diluted c-Src enzyme to each well (except the no-enzyme control).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 50 µL of ATP solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the plate and add the anti-phosphotyrosine-HRP antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell Viability (MTT) Assay[1]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
HCT-116 and MCF-7 cancer cell lines
-
Complete cell culture medium (e.g., DMEM)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance values are used to determine the percentage of cell viability, from which the IC50 values are calculated.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target kinases operate is essential for interpreting the biological consequences of their inhibition. The following diagrams, created using the DOT language, illustrate key pathways and a general workflow for assessing inhibitor cross-reactivity.
Caption: A typical workflow for assessing the cross-reactivity of kinase inhibitors.
Caption: Inhibition of CDK2 by a this compound analog blocks S-phase entry.
Caption: Src kinase inhibition can impact cell proliferation, survival, and migration.
References
Head-to-head comparison of different synthetic routes to 3-Amino-4-phenylpyridine
For researchers and drug development professionals, the efficient synthesis of substituted pyridines is a critical endeavor, as this scaffold is a cornerstone in a multitude of pharmacologically active compounds.[1] This guide provides a detailed head-to-head comparison of two prominent synthetic strategies for preparing 3-Amino-4-phenylpyridine, a valuable building block in medicinal chemistry. The routes compared are a modern palladium-catalyzed approach, the Suzuki-Miyaura coupling, and a classical multi-step synthesis involving nitration followed by reduction.
This comparison delves into the experimental protocols, performance metrics, and overall efficiency of each pathway to provide a clear, data-driven analysis for selecting the optimal route for specific research and development needs.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic pathways to this compound, allowing for a direct comparison of their efficiencies and operational parameters.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Nitration and Reduction |
| Starting Materials | 3-Amino-4-iodopyridine, Phenylboronic acid | 4-Phenylpyridine |
| Key Reagents | Pd(PPh₃)₄, K₂CO₃ | HNO₃, H₂SO₄, Fe, NH₄Cl |
| Reaction Time | 6-12 hours[2] | > 8 hours (multiple steps) |
| Overall Yield | Moderate to High (specific data not available) | Moderate (specific data not available) |
| Purity | Generally high, requires chromatographic purification | Variable, may require extensive purification |
| Scalability | Readily scalable | Scalable with safety considerations for nitration |
Synthetic Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[2] This modern approach offers a direct and efficient method for the synthesis of this compound.
Figure 1: Suzuki-Miyaura Coupling Pathway to this compound.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling to synthesize this compound is as follows:
-
To a flame-dried round-bottom flask, add 3-amino-4-iodopyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[2]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[2]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[2]
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude residue by flash column chromatography to obtain the final product.[2]
Synthetic Route 2: Nitration and Reduction
This classical multi-step approach involves the initial nitration of a 4-phenylpyridine precursor, followed by the reduction of the nitro group to an amine. This method, while being a more traditional approach, can be effective but often requires harsher conditions and multiple purification steps.
Figure 2: Nitration and Reduction Pathway to this compound.
Experimental Protocol:
A representative two-step protocol for the synthesis of this compound via nitration and reduction is outlined below.
Step 1: Synthesis of 3-Nitro-4-phenylpyridine
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-phenylpyridine.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH or NH₄OH).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
To a solution of 3-nitro-4-phenylpyridine in a suitable solvent (e.g., ethanol/water), add iron powder and ammonium chloride.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter through Celite to remove the iron salts.
-
Concentrate the filtrate to remove the organic solvent.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Head-to-Head Comparison
| Aspect | Route 1: Suzuki-Miyaura Coupling | Route 2: Nitration and Reduction |
| Efficiency | Generally more efficient in terms of step economy (fewer steps). | A multi-step process that can lead to lower overall yields. |
| Reaction Conditions | Milder reaction conditions, though requires an inert atmosphere.[2] | Involves harsh and potentially hazardous reagents (strong acids). |
| Substrate Scope | Broad substrate scope, tolerant of various functional groups. | Limited by the directing effects of substituents in the nitration step. |
| Purification | Typically requires chromatographic purification to remove catalyst residues.[2] | May require multiple purification steps, including recrystallization and chromatography. |
| Safety | Palladium catalysts can be expensive and require careful handling. | Nitration reactions are highly exothermic and require strict temperature control. |
Conclusion
Both the Suzuki-Miyaura coupling and the nitration/reduction sequence offer viable pathways to this compound. The Suzuki-Miyaura coupling represents a more modern, efficient, and often higher-yielding approach, particularly for constructing diverse libraries of substituted pyridines. Its milder conditions and broad substrate tolerance make it an attractive option for many research applications.
The classical nitration and reduction route, while being a more established method, involves harsher conditions and multiple steps, which can impact the overall yield and purification efforts. However, the starting materials may be more readily available and cost-effective in some cases.
The choice between these synthetic routes will ultimately depend on the specific requirements of the project, including the desired scale, available resources, and the importance of factors such as step economy, yield, and safety. For rapid and efficient synthesis with a high degree of functional group tolerance, the Suzuki-Miyaura coupling is generally the preferred method.
References
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 3-Amino-4-phenylpyridine Derivative Activity
For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of 3-Amino-4-phenylpyridine derivatives, summarizing their performance in preclinical studies and offering insights into the correlation between laboratory assays and whole-organism responses.
This document synthesizes available data on the biological activity of this compound and its analogs, focusing on their potential as therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this guide aims to facilitate a deeper understanding of the structure-activity relationships and the in vitro-in vivo correlation for this class of compounds.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies on this compound derivatives and related compounds, providing a basis for comparing their in vitro potency and in vivo pharmacological properties.
Table 1: In Vitro Biological Activity of Pyridine Derivatives
| Compound/Derivative | Target/Assay | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative | CDK2 Inhibition | - | Data not specified | Ribociclib | Data not specified |
| Pyrazolo[3,4-b]pyridine derivative | Anticancer Activity | HCT-116 | Data not specified | Doxorubicin | Data not specified |
| Pyrazolo[3,4-b]pyridine derivative | Anticancer Activity | MCF-7 | Data not specified | Doxorubicin | Data not specified |
| 3(S)-(acetylamino)-alpha(S)-butyl-N-[4(S)-[(butylamino)carbonyl]-1(S)-(cyclohexylmethyl)-2(S)-hydroxy-5-methylhexyl]-2-oxo-4(R)-phenyl-1-piperidineacetamide (18) | Renin Inhibition | - | 0.021 | Acyclic control (32) | 25-fold more potent |
| 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid | DPP-4 Inhibition | - | 0.00057 | - | - |
| 4-Phenyl-2-quinolone (4-PQ) derivatives | Antiproliferative Activity | COLO205 | 0.32 - 47.1 | - | - |
| 4-Phenyl-2-quinolone (4-PQ) derivatives | Antiproliferative Activity | H460 | 0.89 - 47.1 | - | - |
| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative (12h) | PI3Kα Inhibition | MCF-7 | 9.26 ± 0.81 | - | - |
| N-(4-pyridyl) methyl carbamate | Axonal Conduction Enhancement | - | 1 | 4-Aminopyridine | 1 |
| N-(4-pyridyl) ethyl carbamate | Axonal Conduction Enhancement | - | 1 | 4-Aminopyridine | 1 |
| N-(4-pyridyl) t-butyl carbamate | Axonal Conduction Enhancement | - | 1 | 4-Aminopyridine | 1 |
Note: "Data not specified" indicates that the source mentions the study but does not provide specific numerical values in the abstract.
Table 2: In Vivo Pharmacokinetic Parameters of 3,4-Diaminopyridine (a related aminopyridine)
| Dose (Oral) | Cmax (ng/mL) | AUC (ng x min/mL) |
| 10 mg | 8.09 ± 4.47 | 639 ± 213 |
| 20 mg | 35.8 ± 15.7 | 2,097 ± 936 |
Data from a study in healthy Japanese volunteers.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
In Vitro Assays
1. CDK2 Kinase Assay [2]
-
Objective: To determine the inhibitory activity of a compound against Cyclin-Dependent Kinase 2 (CDK2).
-
Methodology:
-
Prepare a reaction mixture containing CDK2 enzyme, its substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercially available kit, such as the ADP-Glo™ Kinase Assay kit.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay) [3]
-
Objective: To assess the cytotoxic effects of a compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
The absorbance values are used to determine the percentage of cell viability, from which the IC50 values are calculated.[2]
-
In Vivo Models
1. Anticancer Efficacy in Xenograft Models
-
Objective: To evaluate the anti-tumor activity of a test compound in a living organism.
-
Methodology:
-
Cell Line Selection: Choose a human cancer cell line with the desired genetic characteristics (e.g., a lung cancer cell line with FGFR1 amplification).
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject the selected cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control (or a standard-of-care drug) to the respective groups according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
2. In Vivo Antimicrobial Efficacy in an Infection Model [4]
-
Objective: To assess the ability of a test compound to reduce the bacterial load in an animal model of infection.[4]
-
Methodology:
-
Bacterial Strain Selection: Use a clinically relevant bacterial strain.[4]
-
Animal Model: Use a suitable mouse strain for the infection model (e.g., BALB/c mice).[4]
-
Infection: Infect the mice with a predetermined dose of the bacteria (e.g., via intravenous or intraperitoneal injection).
-
Treatment: Administer the test compound and a vehicle control (or a standard antibiotic) to different groups of infected mice.
-
Outcome Measurement: After a specific duration, euthanize the mice and collect relevant organs (e.g., spleen, liver). Homogenize the organs and plate serial dilutions on appropriate agar plates to determine the number of colony-forming units (CFUs), which reflects the bacterial load.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the evaluation of this compound derivatives.
Caption: Workflow for establishing in vitro-in vivo correlation.
Caption: Inhibition of the CDK2 signaling pathway.
Discussion and Correlation
The successful development of a new therapeutic agent often hinges on the predictive power of in vitro assays for in vivo outcomes. For this compound derivatives, the available data suggests a promising, albeit complex, relationship between their activity in isolated systems and their effects in whole organisms.
Derivatives of this scaffold have demonstrated potent in vitro activity against various targets, including protein kinases like CDK2 and enzymes such as DPP-4.[2][5] For instance, pyrazolo[3,4-b]pyridine derivatives have shown inhibitory effects on CDK2, a key regulator of the cell cycle, and cytotoxic activity against cancer cell lines.[2] Similarly, other phenylpyridine derivatives have exhibited significant inhibitory potential against DPP-4, a target for type 2 diabetes.[5] These in vitro findings provide a strong rationale for their further investigation in vivo.
However, the transition from in vitro to in vivo is not always straightforward. While a compound may show high potency in an enzymatic or cellular assay, its in vivo efficacy is influenced by a multitude of factors, including its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential off-target effects. The limited in vivo data for direct this compound derivatives makes a definitive correlation challenging.
Studies on related aminopyridine compounds, such as 3,4-diaminopyridine, offer valuable insights into the potential in vivo behavior of this class of molecules. Pharmacokinetic studies of 3,4-diaminopyridine have characterized its absorption and clearance in humans, providing a foundation for designing dosing regimens for related derivatives.[1][6] Furthermore, in vivo studies on 4-aminopyridine derivatives have demonstrated their potential to enhance axonal conduction in models of spinal cord injury, showcasing a clear translation of their in vitro mechanism (potassium channel blockade) to a functional in vivo outcome.[7]
The development of peptide-containing derivatives of 4-aminopyridine highlights a strategy to improve the in vivo therapeutic index by reducing toxicity while retaining or enhancing the desired activity.[3][8] These studies underscore the importance of medicinal chemistry efforts to optimize the physicochemical properties of lead compounds to achieve a favorable in vivo profile.
References
- 1. Pharmacokinetics and safety of 3,4-diaminopyridine base in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vet.purdue.edu [vet.purdue.edu]
- 8. Anti-inflammatory Potential of Some 4-aminopyridine's Peptide Derivatives – in Vivo and in Vitro Evaluation | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
Benchmarking 3-Amino-4-phenylpyridine Analogs Against Current Standards of Care for Type 2 Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of emerging 3-Amino-4-phenylpyridine analogs against established dipeptidyl peptidase-4 (DPP-4) inhibitors, the current standard of care for the management of type 2 diabetes mellitus. This document synthesizes preclinical data to offer an objective analysis of their potential as a novel therapeutic class.
Introduction to this compound Analogs as DPP-4 Inhibitors
This compound analogs represent a novel class of small molecules being investigated for the treatment of type 2 diabetes. Their therapeutic potential stems from their ability to inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, these analogs increase the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion, suppress glucagon release in a glucose-dependent manner, and ultimately lead to improved glycemic control.[3][4][5] This mechanism of action is shared with the existing class of "gliptin" drugs, which are established as a standard of care in type 2 diabetes management.[1][2][6]
Current Standards of Care: DPP-4 Inhibitors ("Gliptins")
The current therapeutic landscape for type 2 diabetes includes several well-established DPP-4 inhibitors. These agents are recommended in clinical guidelines, often as a second-line therapy when metformin is not tolerated or contraindicated, or as part of dual or triple therapy.[1] Key characteristics of these standards of care include:
-
Mechanism of Action: Prolonging the action of incretin hormones (GLP-1 and GIP) by inhibiting the DPP-4 enzyme.[4]
-
Glycemic Efficacy: Modest improvements in HbA1c, typically with a reduction of 0.5% to 1.0% when used as monotherapy.[1][4][5]
-
Safety Profile: Generally well-tolerated with a low risk of hypoglycemia when used as monotherapy.[1][2]
-
Administration: Orally available, typically taken once daily.[5]
Prominent examples of currently marketed DPP-4 inhibitors include Sitagliptin, Saxagliptin, Alogliptin, and Linagliptin.[6][7][8]
Quantitative Data Comparison
The following tables summarize the available preclinical data for representative this compound analogs compared to the standard of care, Sitagliptin. The data presented is synthesized from studies on aminomethyl biaryl derivatives, a class to which this compound analogs belong.
Table 1: In Vitro DPP-4 Inhibition
| Compound | Class | DPP-4 IC50 (nM) | Selectivity over DPP-8 | Selectivity over DPP-9 |
| Sitagliptin | Standard of Care | 18 | >2600-fold | >2600-fold |
| Analog A7 | Aminomethyl Biaryl Derivative | Comparable to Sitagliptin | >100-fold (over DPP-7 & 8) | Not Reported |
| Analog A25 | Aminomethyl Biaryl Derivative | Comparable to Sitagliptin | >100-fold (over DPP-7 & 8) | Not Reported |
| Analog A26 | Aminomethyl Biaryl Derivative | Comparable to Sitagliptin | Not Reported | Not Reported |
| Compound 35a | 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolone | Potent (specific value not stated) | Selective | Selective |
| Compound 1 | quinoline-based inhibitor | 1.3 | Selective | Selective |
Data synthesized from multiple sources indicating comparable potency of novel analogs to the standard of care.[9]
Table 2: In Vivo Efficacy in a Mouse Model of Type 2 Diabetes (Oral Glucose Tolerance Test)
| Treatment (dose) | Route | Peak Plasma Glucose Reduction (%) | Area Under the Curve (AUC) Glucose Reduction (%) |
| Vehicle Control | Oral | 0 | 0 |
| Sitagliptin (10 mg/kg) | Oral | Significant Reduction | Significant Reduction |
| Analog 58 (10 mg/kg) | Oral | Efficacy comparable to Sitagliptin | Efficacy comparable to Sitagliptin |
In vivo studies demonstrate that select analogs exhibit antihyperglycemic effects comparable to Sitagliptin in animal models.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the DPP-4 enzyme activity (IC50).
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (this compound analogs) and reference inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Plate reader with fluorescence detection (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted compounds, the DPP-4 enzyme solution, and the assay buffer. Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a further specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][11][12]
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of a test compound on glucose tolerance in a diabetic mouse model.
Animal Model:
-
Genetically diabetic mice (e.g., db/db mice) or diet-induced obese mice.
Materials:
-
Test compounds (this compound analogs) and reference drug (e.g., Sitagliptin)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Vehicle for compound administration
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound, reference drug, or vehicle orally to respective groups of mice.
-
After a specified time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein and measure the blood glucose level.
-
Administer a glucose solution orally to all mice.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose levels for each time point.
-
Plot the blood glucose concentration over time for each group and calculate the area under the curve (AUC) to assess the overall glucose excursion.[13][14][15]
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of this compound analogs.
Experimental Workflow for In Vitro DPP-4 Inhibition Assay
References
- 1. diabetesonthenet.com [diabetesonthenet.com]
- 2. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 3. mdpi.com [mdpi.com]
- 4. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 5. mdpi.com [mdpi.com]
- 6. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors In the Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 12. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vmmpc.org [vmmpc.org]
A Comparative Guide to Impurity Characterization in the Synthesis of 3-Amino-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
The meticulous identification and characterization of impurities are critical in the synthesis of active pharmaceutical ingredients (APIs). For a key intermediate like 3-Amino-4-phenylpyridine, a comprehensive understanding of its impurity profile is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comparative analysis of common synthetic routes to this compound, focusing on the characterization of potential impurities. It includes detailed experimental protocols and data presented in a clear, comparative format to aid researchers in selecting optimal synthetic and analytical strategies.
Synthetic Routes and Potential Impurity Profiles
Two of the most prevalent methods for the synthesis of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Each route, while effective, presents a unique impurity profile that must be carefully considered.
1. Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halopyridine with phenylboronic acid. A common pathway to this compound would involve the coupling of a 3-amino-4-halopyridine with phenylboronic acid.
2. Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling method for forming carbon-nitrogen bonds. In the context of this compound synthesis, this would likely involve the amination of a 3-halo-4-phenylpyridine.
The potential impurities arising from these synthetic pathways are summarized in the table below.
| Impurity Category | Suzuki-Miyaura Coupling Potential Impurities | Buchwald-Hartwig Amination Potential Impurities | Rationale |
| Starting Materials | Unreacted 3-amino-4-halopyridine, Phenylboronic acid | Unreacted 3-halo-4-phenylpyridine, Amine source | Incomplete reaction conversion. |
| Homocoupling Byproducts | Biphenyl | Diphenyl | Arises from the coupling of two phenylboronic acid molecules in the Suzuki-Miyaura reaction, or two 3-halo-4-phenylpyridine molecules in the Buchwald-Hartwig reaction. |
| Reaction-Specific Byproducts | Dehalogenated 3-aminopyridine | Hydrodehalogenated 4-phenylpyridine | Reduction of the halo-starting material is a common side reaction in palladium-catalyzed couplings. |
| Isomeric Impurities | 2-Amino-4-phenylpyridine, 4-Amino-3-phenylpyridine | Positional isomers of the starting material could lead to isomeric aminophenylpyridine products. | Can arise from impurities in starting materials or non-specific reactions. |
| Catalyst-Related Impurities | Phosphine oxides, Palladium residues | Phosphine oxides, Palladium residues | Oxidation of phosphine ligands and residual palladium from the catalyst. |
Comparative Analysis of Analytical Techniques for Impurity Profiling
Effective characterization of the impurity profile of this compound requires a combination of high-resolution analytical techniques. The performance of key analytical methods is compared below.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation based on polarity. | Robust, quantitative, widely available. Ideal for routine purity checks.[1] | May not resolve all co-eluting impurities. Identification is based on retention time against standards. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis. | Provides molecular weight information for impurity identification. High sensitivity and specificity.[2] | Quantitative accuracy can be affected by ionization efficiency. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds. | Excellent for identifying residual solvents and volatile byproducts.[2] | Not suitable for non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Unambiguous structure elucidation of unknown impurities. Quantitative NMR (qNMR) can determine purity without a reference standard. | Lower sensitivity compared to MS-based methods. |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound via Suzuki-Miyaura coupling and a general method for impurity analysis by HPLC are provided below.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
3-Amino-4-bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 3-amino-4-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.[3]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Dissolve a known concentration of the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Synthesis and Impurity Formation Workflow
Caption: Synthetic routes to this compound and associated impurity classes.
Impurity Characterization Workflow
Caption: Analytical workflow for the characterization of impurities.
References
Comparative Docking Analysis of 3-Amino-4-phenylpyridine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies performed on 3-Amino-4-phenylpyridine derivatives and related heterocyclic compounds. The data herein is compiled from various scientific publications to offer insights into their potential as therapeutic agents against different biological targets. This document summarizes quantitative docking scores, details the computational methodologies employed, and visualizes the typical workflow of such in silico studies.
Comparative Docking Performance
The following table summarizes the molecular docking results for various pyridine derivatives against several protein targets implicated in diseases like cancer and neurological disorders. The binding affinity, typically represented by docking scores in kcal/mol, indicates the strength of the interaction between the ligand (the derivative) and the protein's active site. Lower negative values generally suggest a more favorable binding.
| Compound/Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions/Notes |
| 3-Amino-4-(Boc-amino) pyridine | Amyotrophic Lateral Sclerosis Target | -5.25 | The study suggests this molecule could be an effective drug candidate.[1] |
| 2-Aminopyridine | KcsA K+ channel (1J95) | 3 - 7 | Interaction is driven by the formation of several hydrogen bonds.[2] |
| 3-Aminopyridine | KcsA K+ channel (1J95) | 3 - 7 | Binds to the carboxylic oxygens of Thr107 and Ala111.[2] |
| 4-Aminopyridine | KcsA K+ channel (1J95) | 3 - 7 | The aminopyridine is oriented perpendicular to the axis of the pore.[2] |
| 3,4-Diaminopyridine | KcsA K+ channel (1J95) | 3 - 7 | Shows similar binding energy to other aminopyridines in the study.[2] |
| Triphenylamine-linked Pyridine Analogue (6a) | PDB ID: 2A4L | -9.3507 | Exhibited the highest energy score in its series.[3] |
| Triphenylamine-linked Pyridine Analogue (6c) | PDB ID: 2ITO | -8.1868 | Demonstrated the highest binding affinity in its series against this target.[3] |
| 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivative (C3) | Hepg-2 (4mmh) | Not specified, but highest in its class | Docking scores were comparable to standard compounds.[4] |
Experimental Protocols: Molecular Docking
The methodologies outlined below are representative of the computational docking studies cited in this guide. These protocols are crucial for the reproducibility and validation of in silico findings.
General Docking Workflow
A typical molecular docking study involves several key steps, from preparing the protein and ligand structures to analyzing the final docking poses.
1. Protein Structure Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., OPLS AA).[4]
-
The protein structure is then optimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives or other ligands are drawn using chemical drawing software.
-
These 2D structures are then converted to 3D conformations.
-
Energy minimization of the ligand structures is performed using appropriate force fields to obtain stable conformations.
3. Docking Simulation:
-
A virtual screening tool or docking software (e.g., PyRx, AutoDock) is used to perform the docking calculations.[2][4]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
The docking algorithm, often a Lamarckian Genetic Algorithm, explores various conformations and orientations of the ligand within the active site.[2]
-
The software calculates the binding energy for each pose, and the results are ranked.
4. Analysis of Results:
-
The docking results are analyzed to identify the best binding poses based on the docking scores and the clustering of conformations.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
Visualizing the Docking Workflow
The following diagram illustrates the general workflow of a comparative molecular docking study.
Caption: General workflow for comparative molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking study of the binding of aminopyridines within the K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
Safety Operating Guide
Proper Disposal of 3-Amino-4-phenylpyridine: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 3-Amino-4-phenylpyridine is a critical component of laboratory safety protocols. For researchers, scientists, and drug development professionals, adherence to proper disposal procedures is essential to mitigate risks and ensure a secure working environment. This guide provides a detailed, step-by-step procedure for the handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and its waste in a well-ventilated area, preferably within a certified laboratory chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side-shields. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption.[1] |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is recommended.[1] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.[2] | To avoid inhalation of dust or vapors.[1] |
| Emergency Equipment | An emergency eyewash station and safety shower should be readily accessible.[1] | For immediate decontamination in case of accidental exposure.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance with regulations.
-
Segregation of Waste :
-
Isolate waste containing this compound from other laboratory waste streams.
-
If the waste is mixed with other chemicals, identify all components to ensure compatibility and proper disposal classification. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on mixed waste disposal.
-
-
Waste Containerization :
-
Use a dedicated, leak-proof container with a secure, sealable lid for collecting this compound waste.[1]
-
The container should be made of a material compatible with the chemical.
-
-
Labeling of Hazardous Waste :
-
Storage :
-
Disposal :
Spill and Emergency Procedures
In the event of a spill, small quantities should be absorbed with an inert, non-combustible material like vermiculite or sand.[1] For larger spills, it is crucial to contact your institution's EHS department immediately. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet, which include rinsing the affected area with plenty of water and seeking medical attention.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 3-Amino-4-phenylpyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Amino-4-phenylpyridine was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other aminopyridines and aromatic amines. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information.
Hazard Overview
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] Aromatic amines as a class of compounds require careful handling due to their potential toxicity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. A face shield should be worn in addition to goggles when there is a splash hazard.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are required. Given that all disposable gloves have a breakthrough time, it is advisable to wear two pairs (double-gloving) and change them frequently.[8][9] |
| Body Protection | A flame-retardant laboratory coat should be worn at all times to protect skin and personal clothing from contamination.[5][9] |
| Foot Protection | Closed-toe, chemical-resistant shoes must be worn to protect feet from spills and falling objects.[9] |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required. Consult with your institution's EHS for respirator selection and fit-testing.[1][7][10] |
Operational and Disposal Plans
Adherence to the following procedural steps is critical for ensuring personal safety and maintaining a safe laboratory environment.
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of material to be used and the nature of the procedure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
PPE: Don all required PPE as outlined in the table above before entering the designated handling area.
-
Engineering Controls: Verify that the chemical fume hood is functioning correctly.
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent the release of airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: Perform all reactions involving this compound within a chemical fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6]
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[8] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS department.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8][11]
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[8]
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[8][12]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. lobachemie.com [lobachemie.com]
- 3. alkalimetals.com [alkalimetals.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
